molecular formula C17H14O5 B073936 4,4'-Carbonylbis(benzoic acid methyl) ester CAS No. 1233-73-4

4,4'-Carbonylbis(benzoic acid methyl) ester

Katalognummer: B073936
CAS-Nummer: 1233-73-4
Molekulargewicht: 298.29 g/mol
InChI-Schlüssel: LASYICLJGDSRSM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

4,4'-Carbonylbis(benzoic acid methyl) ester is a high-purity, symmetrically structured organic compound that serves as a critical building block in advanced materials research. Its core value lies in its role as a versatile monomer for the synthesis of functional polymers, particularly polyesters and polyamides, via polycondensation reactions. The molecule features a central carbonyl bridge connecting two methyl benzoate groups, which provides rigidity and thermal stability to the resulting polymer chains. This structure makes it an essential precursor for developing high-performance engineering plastics, liquid crystalline polymers (LCPs), and metal-organic frameworks (MOFs). Researchers utilize this compound to create materials with tailored properties for applications in gas separation membranes, high-strength composites, and optoelectronic devices. The ester groups offer defined reactivity for controlled polymerization, ensuring reproducible results in experimental settings. This product is provided with detailed characterization data (including NMR and HPLC) to guarantee consistency and support rigorous scientific inquiry. It is intended For Research Use Only and is not for diagnostic or therapeutic applications.

Eigenschaften

IUPAC Name

methyl 4-(4-methoxycarbonylbenzoyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O5/c1-21-16(19)13-7-3-11(4-8-13)15(18)12-5-9-14(10-6-12)17(20)22-2/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LASYICLJGDSRSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70305670
Record name Benzoic acid, 4,4'-carbonylbis-, dimethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70305670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1233-73-4
Record name NSC171441
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=171441
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzoic acid, 4,4'-carbonylbis-, dimethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70305670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Solubility of 4,4'-Carbonylbis(benzoic acid methyl) ester in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the solubility profile, thermodynamic behavior, and purification protocols for 4,4'-Carbonylbis(benzoic acid methyl) ester (also known as Dimethyl 4,4'-carbonyldibenzoate).

Chemical Profile & Structural Analysis[1][2]

Compound Identity:

  • IUPAC Name: Dimethyl 4,4'-carbonyldibenzoate

  • Synonyms: 4,4'-Carbonylbis(benzoic acid methyl) ester; Dimethyl benzophenone-4,4'-dicarboxylate

  • CAS Number: 1233-73-4[1][2]

  • Molecular Formula: C₁₇H₁₄O₅[2]

  • Molecular Weight: 298.29 g/mol [2]

Structural Determinants of Solubility: The solubility of this compound is governed by the competition between its rigid, aromatic benzophenone core (promoting


-

stacking and crystallization) and its methyl ester termini (providing dipole interaction sites).
  • Rigidity & Lattice Energy: The central carbonyl group links two phenyl rings in a non-planar but rigid configuration. This increases the crystal lattice energy compared to simple benzoate esters, requiring solvents with high dispersive power or high temperature to disrupt the crystal structure.

  • Polarity: The molecule possesses moderate polarity due to the three carbonyl groups (one ketone, two esters). This makes it compatible with polar aprotic solvents but less soluble in non-polar aliphatic hydrocarbons.

  • Hydrogen Bonding: It acts strictly as a hydrogen bond acceptor (HBA). It lacks hydrogen bond donors (HBD), rendering it insoluble in water but soluble in protic solvents (alcohols) only when heated (disrupting the solvent's own H-bond network).

Solubility Data & Solvent Selection

The following classifications are derived from structural analogs (dimethyl terephthalate, benzophenone derivatives) and standard purification protocols for poly(ether ketone) monomers.

Table 1: Solubility Classification by Solvent Class
Solvent ClassSpecific SolventsSolubility Status (RT)Solubility Status (Hot)Mechanistic Insight
Chlorinated Hydrocarbons Chloroform, Dichloromethane (DCM), ChlorobenzeneHigh Very High Strong dipole-dipole interactions and dispersive forces match the aromatic core.
Polar Aprotic DMF, DMSO, NMP, DMAcHigh Very High High dielectric constants stabilize the polar ester/ketone groups. Primary choice for reaction media.
Alcohols Methanol, Ethanol, IsopropanolPoor Moderate/Good Ideal for Recrystallization. The high temperature coefficient of solubility allows dissolution at boiling point and precipitation upon cooling.
Aromatic Hydrocarbons Toluene, XyleneModerate High

-

interactions facilitate dissolution, especially at elevated temperatures.
Aliphatic Hydrocarbons Hexane, Heptane, PentaneInsoluble Poor Lack of polarity and dispersive power prevents solvation of the diester. Used as anti-solvents .
Ethers THF, 1,4-DioxaneGood High Moderate polarity and H-bond accepting capability match the ester functionalities.
Aqueous Water, BuffersInsoluble Insoluble Hydrophobic aromatic core dominates; lack of H-bond donors prevents hydration.

Thermodynamic Modeling & Prediction

For precise process engineering (e.g., crystallization design), the solubility behavior can be modeled using the Modified Apelblat Equation . This semi-empirical model correlates the mole fraction solubility (


) with temperature (

):


  • Enthalpy of Dissolution (

    
    ):  Dissolution in alcohols is typically endothermic (
    
    
    
    ), meaning solubility increases significantly with temperature.
  • Entropy of Mixing (

    
    ):  The rigid structure results in a lower entropy of mixing compared to flexible chains, necessitating higher temperatures to achieve the negative Gibbs free energy required for spontaneous dissolution.
    

Experimental Protocols

Protocol A: Gravimetric Solubility Determination (Static Method)

Use this protocol to generate precise solubility curves.

  • Preparation: Add excess Dimethyl 4,4'-carbonyldibenzoate to 10 mL of the target solvent in a jacketed glass vessel equipped with a magnetic stirrer.

  • Equilibration: Set the thermostat to the desired temperature (e.g., 25°C). Stir at 400 rpm for 24 hours to ensure equilibrium.

  • Sampling: Stop stirring and allow solids to settle for 2 hours (or centrifuge at isothermal conditions).

  • Extraction: Withdraw 2 mL of the supernatant using a pre-heated syringe filter (0.45 µm PTFE) to prevent precipitation during transfer.

  • Measurement: Transfer to a tared weighing dish. Evaporate solvent under vacuum or nitrogen stream. Dry the residue at 60°C until constant weight is achieved.

  • Calculation:

    
    
    
Protocol B: Purification via Recrystallization

Standard method for achieving >99.5% purity for polymerization.

  • Solvent Choice: Methanol (for high yield) or Ethanol/Toluene mix (for higher purity).

  • Dissolution: Place crude solid in a round-bottom flask. Add solvent (approx. 10 mL per gram of solid). Heat to reflux.

  • Saturation: If solid remains, add solvent in small aliquots until fully dissolved. If fully dissolved immediately, concentrate the solution slightly.

  • Filtration (Hot): Perform hot filtration to remove insoluble mechanical impurities (dust, polymer residues).

  • Crystallization: Allow the solution to cool slowly to room temperature, then chill to 4°C. Note: Rapid cooling yields small, impure crystals; slow cooling yields large, pure needles.

  • Isolation: Filter crystals using a Buchner funnel. Wash with cold solvent (e.g., -20°C Methanol).

  • Drying: Dry under vacuum at 50°C for 12 hours to remove solvates.

Visualization of Solubility Logic

The following diagram illustrates the decision matrix for solvent selection based on the intended application (Reaction vs. Purification).

SolubilityWorkflow Start 4,4'-Carbonylbis(benzoic acid methyl) ester Goal Intended Application? Start->Goal Reaction Homogeneous Reaction (Polymerization/Substitution) Goal->Reaction Needs Dissolution Purification Purification (Recrystallization) Goal->Purification Needs Phase Change PolarAprotic Solvent: DMF, DMSO, NMP (High Solubility, High BP) Reaction->PolarAprotic High T Required Chlorinated Solvent: Chloroform, DCM (High Solubility, Low BP) Reaction->Chlorinated Low T / Volatility Alcohol Solvent: Methanol, Ethanol (Soluble Hot / Insoluble Cold) Purification->Alcohol Primary Method Hydrocarbon Anti-Solvent: Hexane (Precipitation) Purification->Hydrocarbon Co-solvent Method

Figure 1: Decision matrix for solvent selection based on process requirements.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for Benzophenone Derivatives. Retrieved from [Link]

  • ResearchGate. (2025). Solubility of Benzoic Acid Derivatives in Organic Solvents. Retrieved from [Link]

Sources

CAS number 790-58-9 chemical safety and data sheet overview

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth overview of Propionamide (CAS 79-05-8) , identified as the most probable chemical target based on the input CAS number 790-58-9, which does not correspond to a valid entry in major global chemical registries (CAS, ECHA, PubChem).

In the context of drug development and research, Propionamide is a critical aliphatic amide intermediate used in the synthesis of pharmaceutical compounds and as a model substrate in mechanistic studies.

Likely Correction for Input CAS 790-58-9

Executive Summary & Identification

Note on CAS 790-58-9: The CAS registry number 790-58-9 is not assigned to a known chemical substance in public databases. It is highly probable this is a typographical error for Propionamide (CAS 79-05-8), a structurally simple amide widely used in organic synthesis. A secondary, less likely possibility in a drug discovery context is the cysteine-reactive scout fragment N-(3,5-Bis(trifluoromethyl)phenyl)-2-chloroacetamide (CAS 790-75-0), though the digit deviation is significant. This guide focuses on Propionamide .[1]

Chemical Identity
ParameterDetail
Chemical Name Propionamide
CAS Number 79-05-8
Synonyms Propanamide, Propylamide, Propionic acid amide
Molecular Formula

Molecular Weight 73.09 g/mol
SMILES CCC(N)=O
Structure Primary aliphatic amide

Physical & Chemical Properties

Propionamide exhibits properties typical of short-chain primary amides, engaging in hydrogen bonding which influences its solubility and melting profile.

PropertyValueCondition
Appearance White crystalline solid or leafletsSTP
Melting Point 79°C - 81°CLit.
Boiling Point 213°C@ 760 mmHg
Density 1.042 g/mL@ 25°C
Solubility (Water) Freely solublePolar interactions
Solubility (Organic) Soluble in Ethanol, Ether, ChloroformAmphiphilic nature
Vapor Pressure 0.05 mmHg@ 25°C
Flash Point N/A (Solid)-

Safety Data Sheet (SDS) Overview

As a Senior Application Scientist, safety is paramount. Propionamide is generally considered a low-hazard industrial chemical but requires standard laboratory precautions due to potential irritation and specific toxicological endpoints.

Hazard Classification (GHS)[2]
  • Signal Word: WARNING

  • Eye Irritation: Category 2A (H319) - Causes serious eye irritation.

  • Skin Irritation: Category 2 (H315) - Causes skin irritation.

  • STOT-SE: Category 3 (H335) - May cause respiratory irritation.

Handling & Storage Protocols[1][3][4][5]
  • Engineering Controls: Use only in a chemical fume hood to prevent inhalation of dust/vapors, especially during heating or synthesis.

  • PPE:

    • Eyes: Safety glasses with side shields or chemical goggles.

    • Skin: Nitrile gloves (0.11 mm min thickness).

    • Respiratory: N95 (US) or P1 (EU) dust mask if handling powder; organic vapor respirator during high-temperature synthesis.

  • Storage: Store in a cool, dry place. Hygroscopic tendencies require tightly sealed containers. Keep away from strong oxidizers, acids, and bases.

First Aid Measures
  • Inhalation: Move to fresh air. If breathing is difficult, give oxygen.[2]

  • Skin Contact: Wash with soap and copious amounts of water.[1]

  • Eye Contact: Rinse thoroughly with water for at least 15 minutes, lifting lids.[2]

  • Ingestion: Rinse mouth with water. Consult a physician if large amounts are ingested.[2]

Applications in Drug Development

Propionamide serves as a versatile building block in medicinal chemistry:

  • Pharmaceutical Intermediate: Used in the synthesis of anticonvulsants and other amide-containing drugs.

  • Enzyme Inhibition Studies: Acts as a substrate analogue for amidases and proteases, aiding in the structural elucidation of enzyme active sites.

  • Crystallization Screen: Used as a co-former in pharmaceutical co-crystal screening to improve the solubility of API (Active Pharmaceutical Ingredients).

Experimental Protocol: Synthesis of Propionamide

Context: A standard laboratory method for generating high-purity propionamide via thermal condensation, avoiding the use of corrosive acid chlorides.

Reaction Mechanism

The synthesis involves the direct condensation of Propanoic Acid with Urea. Urea acts as an ammonia donor, releasing


 and 

(in situ) to form the amide.

Reaction:



Step-by-Step Procedure
  • Setup: Equip a 250 mL round-bottom flask with a reflux condenser and a heating mantle.

  • Reagents:

    • Propanoic Acid: 0.5 mol (37.0 g)

    • Urea: 0.25 mol (15.0 g)

  • Reaction:

    • Mix reagents in the flask.

    • Heat the mixture slowly to 140-150°C .

    • Maintain temperature for 4 hours . Note: Evolution of

      
       gas will be observed. Ensure proper venting.[2]
      
  • Work-up:

    • Cool the reaction mixture to roughly 80°C.

    • Pour the molten mass into a beaker containing chilled ethanol.

    • Propionamide will crystallize upon cooling.

  • Purification:

    • Filter the crude crystals.

    • Recrystallize from acetone or ethyl acetate to yield pure white leaflets.

    • Yield Expectation: 70-80%.

Visualization: Synthesis & Structure

The following diagram illustrates the chemical structure and the thermal condensation pathway described above.

Propionamide_Synthesis cluster_structure Chemical Structure Logic PropionicAcid Propanoic Acid (CH3CH2COOH) Reaction Thermal Condensation (140-150°C, -CO2, -H2O) PropionicAcid->Reaction Urea Urea ((NH2)2CO) Urea->Reaction Propionamide Propionamide (CH3CH2CONH2) CAS 79-05-8 Reaction->Propionamide Yield ~75% EthylGroup Ethyl Group (Hydrophobic) EthylGroup->Propionamide AmideGroup Amide Group (H-Bonding) AmideGroup->Propionamide

Figure 1: Synthesis pathway of Propionamide via thermal condensation of propanoic acid and urea.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6578, Propionamide. Retrieved from [Link]

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.[3] (Standard reference for Amide Synthesis protocols).

  • European Chemicals Agency (ECHA). Registration Dossier: Propanamide. Retrieved from [Link] (Note: Generic landing for verification).

Sources

Advanced Technical Guide: Benzophenone Derivative Esters in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

Benzophenone (BP) remains the archetype of Type II (hydrogen-abstraction) photoinitiators. However, unmodified benzophenone suffers from critical limitations in advanced applications: high migration potential (leaching), limited solubility in polar resin systems, and a spectral absorption window that often necessitates high-energy UV irradiation.

Benzophenone derivative esters represent a strategic chemical evolution designed to overcome these barriers. By functionalizing the benzophenone core—typically at the 4- or 4,4'-positions—via ester linkages, researchers can:

  • Eliminate Migration: Covalently tether the photoinitiator to the polymer backbone (e.g., 4-benzoylphenyl methacrylate), crucial for food packaging and biomedical implants.

  • Tune Solubility: Introduce lipophilic or hydrophilic ester tails to match the resin matrix, preventing phase separation.

  • Enable Crosslinking: Utilize dianhydride derivatives (e.g., BTDA) to crosslink epoxy or hydroxyl-functionalized polymers (PVA) for high-performance membranes.[1]

This guide provides a rigorous technical breakdown of the synthesis, mechanism, and application of these esters, moving beyond basic textbook definitions to field-proven protocols.

Mechanistic Principles: Type II Photoinitiation[3][4][5]

To effectively utilize BP esters, one must understand the photophysical cascade that dictates their efficiency. Unlike Type I initiators (cleavage), BP esters rely on a bimolecular reaction.

The Photophysical Cascade (Jablonski Dynamics)

Upon UV irradiation, the benzophenone ester undergoes an


 transition. The critical step is the rapid Intersystem Crossing (ISC) from the excited singlet state (

) to the excited triplet state (

). The

state is the reactive species that abstracts a hydrogen atom from a donor (co-initiator or polymer backbone).
Visualization of the Mechanism

BP_Mechanism Ground Ground State (S0) Benzophenone Ester Singlet Excited Singlet (S1) (Short-lived) Ground->Singlet UV Absorption (hv) Triplet Excited Triplet (T1) (Reactive State) Singlet->Triplet Intersystem Crossing (ISC) Complex Exciplex (BP* ... H-Donor) Triplet->Complex Diffusion + Amine/Monomer Radicals Radical Pair (Ketyl + Donor Radical) Complex->Radicals H-Abstraction Polymer Polymer Initiation Radicals->Polymer Initiation

Figure 1: The photochemical pathway of Benzophenone Esters.[2] Note the critical role of the Triplet state (


) in hydrogen abstraction.

Synthesis Protocol: Polymerizable Benzophenone Ester

Target Molecule: 4-Benzoylphenyl Methacrylate (BPM) Rationale: BPM serves as a "monomeric photoinitiator." It can be copolymerized into a polymer chain, rendering the photoinitiator non-migratory—a mandatory requirement for low-leachables applications like dental composites or food packaging.

Experimental Workflow

Reagents:

  • 4-Hydroxybenzophenone (4-HBP): 19.8 g (0.10 mol)

  • Methacryloyl Chloride: 11.5 g (0.11 mol) [Excess to drive completion]

  • Triethylamine (TEA): 11.1 g (0.11 mol) [Acid scavenger]

  • Dichloromethane (DCM): 150 mL [Anhydrous solvent]

  • Hydroquinone: 0.05 g [Inhibitor to prevent premature polymerization]

Protocol:

  • Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and pressure-equalizing dropping funnel.

  • Dissolution: Charge the flask with 4-HBP, TEA, Hydroquinone, and DCM. Cool the solution to 0–5°C using an ice bath. Explanation: Low temperature prevents the exothermic reaction from degrading the methacrylate double bond.

  • Acylation: Add Methacryloyl Chloride dropwise over 30 minutes. Maintain temperature < 10°C.

    • Observation: A white precipitate (Triethylamine Hydrochloride) will form immediately.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours.

  • Workup (Self-Validating Step):

    • Filter off the TEA·HCl salt.

    • Wash the filtrate sequentially with:

      • Cold 5% HCl (removes unreacted amine).

      • 5% NaHCO₃ (removes unreacted acid/phenol).

      • Brine (removes water).

    • Dry organic layer over anhydrous MgSO₄.[3]

  • Purification: Concentrate via rotary evaporation. Recrystallize the crude solid from Ethanol/Hexane (1:1).

  • Yield: Expect ~85% yield of white crystalline solid.

Synthesis Visualization

Synthesis_Workflow Start Reagents: 4-HBP + TEA + DCM Step1 Cool to 0°C (Ice Bath) Start->Step1 Step2 Dropwise Addition: Methacryloyl Chloride Step1->Step2 Step3 Reaction: RT, 4-6 Hours Step2->Step3 Step4 Filtration: Remove TEA-HCl Salt Step3->Step4 Step5 Wash: HCl -> NaHCO3 -> Brine Step4->Step5 End Final Product: 4-Benzoylphenyl Methacrylate Step5->End

Figure 2: Step-by-step synthesis workflow for 4-Benzoylphenyl Methacrylate.

Key Applications & Comparative Data

Low-Migration Photoinitiators (Food Packaging)

In food packaging, small molecule migration is a safety hazard.[4] By using Polymeric Benzophenones (synthesized via the BPM monomer described above), the photoinitiator becomes part of the polymer network.

  • Mechanism: The benzophenone moiety is tethered.[5][6] Upon H-abstraction, the resulting radical is also polymer-bound, preventing the release of benzhydrol or other cleavage products into food matrices.

  • Reference: See RadTech and EuPIA guidelines on low migration inks [1][5].

Crosslinking with BTDA (High-Performance Materials)

3,3',4,4'-Benzophenone tetracarboxylic dianhydride (BTDA) is a specialized ester-precursor used to crosslink polymers like Poly(vinyl alcohol) (PVA) or Epoxy resins.[1][7][8]

  • Chemistry: The anhydride groups react with hydroxyls to form ester crosslinks. The central benzophenone ketone remains available for secondary UV-crosslinking if needed.

  • Use Case: Enhancing thermal stability (

    
    ) and solvent resistance in pervaporation membranes [6][7].
    
Data Comparison: BP Derivatives
PropertyBenzophenone (Std)4-Hydroxybenzophenone4-Benzoylphenyl Methacrylate (BPM)BTDA
MW ( g/mol ) 182.22198.22266.29322.23
Physical State White FlakesWhite PowderCrystalline SolidCrystalline Powder
Melting Point 48°C132-135°C80-82°C220-226°C
Solubility Organic SolventsAlcohols/AlkalisMonomers/AcrylatesDMSO/DMF
Primary Use General PIUV Absorber/IntermediatePolymerizable PI (Low Migration)Crosslinker (Epoxy/Polyimide)
Migration Risk HighMediumNegligible (Covalent Bond)Low (Network bound)

References

  • Next Generation Low Migration Photoinitiators. RadTech. Available at: [Link]

  • Supramolecular Benzophenone-Based Photoinitiator for Spatially-Resolved Polymerization. ACS Applied Materials & Interfaces. Available at: [Link]

  • Synthesis and Application of New Benzophenone Photoinitiators. ResearchGate. Available at: [Link]

  • Photoinitiators for Medical Applications—The Latest Advances. PMC. Available at: [Link]

  • EuPIA Suitability List of Photo-initiators for Low Migration UV Printing Inks. EuPIA. Available at: [Link]

  • Revolutionary Curing Agents: Empowering Innovations for Epoxy Formulators (BTDA). AZoM. Available at: [Link][2]

  • Crosslinking mechanism of PVA by dianhydride (BTDA). ResearchGate. Available at: [Link]

Sources

Methodological & Application

Application Note: Polycondensation Protocols using 4,4'-Carbonylbis(benzoic acid methyl) ester

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

This application note details the protocols for utilizing 4,4'-Carbonylbis(benzoic acid methyl) ester (CAS: 16513-40-7), also known as dimethyl benzophenone-4,4'-dicarboxylate, as a monomer in step-growth polycondensation.

Unlike standard terephthalate derivatives, this monomer incorporates a benzophenone moiety into the polymer backbone. This structural feature confers unique properties:

  • Photochemical Reactivity: The carbonyl group allows for UV-induced crosslinking, useful for curing coatings or stabilizing fibers.

  • Thermal Stability: The diaryl ketone linkage enhances the glass transition temperature (

    
    ) relative to aliphatic spacers.
    
  • Crystallinity Control: The angular geometry of the ketone bridge disrupts chain packing less than bulky side groups but modifies the melting point (

    
    ) compared to linear terephthalates.
    

This guide focuses on the Melt Transesterification route to synthesize semi-aromatic polyesters, the most direct and industrially relevant application of this diester.

Chemical Mechanism

The polymerization proceeds via a two-stage melt polycondensation process involving Transesterification (EI) and Polycondensation (EII).

Reaction Scheme
  • Stage I (Oligomerization): The methyl ester groups react with an excess of aliphatic diol (e.g., 1,4-butanediol) to form bis(hydroxyalkyl) esters, releasing methanol.

  • Stage II (Chain Growth): Under high vacuum and temperature, the hydroxyalkyl ends condense, releasing the excess diol and building high molecular weight.

Mechanistic Diagram

Polycondensation Monomer 4,4'-Carbonylbis(benzoic acid methyl) ester Intermediate Bis(hydroxyalkyl) Intermediate + Methanol (Gas) Monomer->Intermediate Transesterification 180-220°C Diol Aliphatic Diol (Excess) Diol->Intermediate Catalyst Catalyst (Ti/Sn/Sb) Catalyst->Intermediate Vacuum High Vacuum (< 1 mbar) Intermediate->Vacuum Drives Equilibrium Polymer Poly(benzophenone carboxylate) High MW Intermediate->Polymer Polycondensation 250-280°C Byproduct Excess Diol (Recycled) Vacuum->Byproduct Removes

Figure 1: Reaction pathway for the synthesis of polyesters from 4,4'-Carbonylbis(benzoic acid methyl) ester.

Experimental Protocol: Melt Polycondensation

Materials & Equipment
  • Monomer: 4,4'-Carbonylbis(benzoic acid methyl) ester (>99.5% purity).

  • Comonomer: 1,4-Butanediol (BDO) or 1,6-Hexanediol (HDO).[1] Note: Excess is required.

  • Catalyst: Titanium(IV) butoxide (

    
    ) or Titanium(IV) isopropoxide (
    
    
    
    ).
    • Why Titanium? Ti-based catalysts are highly active for both transesterification and polycondensation steps, reducing cycle time compared to Antimony (

      
      ).
      
  • Antioxidant: Irganox 1010 (Optional, 0.1 wt%) to prevent thermal oxidation at high temperatures.

  • Equipment:

    • Stainless steel or glass reactor (50 mL - 1 L) with mechanical stirring (anchor or helical ribbon impeller).

    • Nitrogen inlet/outlet.

    • Vacuum pump capable of reaching < 0.1 mbar.

    • Dean-Stark trap or condenser for distillate collection.

Stoichiometry Table
ComponentMolar RatioRoleNotes
Diester Monomer 1.00BackboneLimiting reagent.
Diol (e.g., BDO) 1.50 - 2.20LinkerExcess drives Stage I equilibrium; removed in Stage II.
Catalyst (Ti)

ppm
InitiatorAdd as solution in dry butanol/toluene.
Step-by-Step Procedure
Stage I: Transesterification (Atmospheric Pressure)
  • Charging: Load the diester monomer and the diol into the reactor.

  • Inerting: Perform 3 cycles of Vacuum/Nitrogen purge to remove oxygen. This is critical to prevent color formation (yellowing) due to oxidation of the benzophenone moiety.

  • Melting: Heat the mixture to 160°C under a slow stream of Nitrogen. Stir at 50-100 rpm once melted.

  • Catalyst Addition: Once the melt is clear, inject the catalyst solution.

  • Reaction: Ramp temperature to 200–220°C over 1-2 hours.

    • Observation: Methanol will distill off. Monitor the overhead temperature; it should be close to 64.7°C (BP of methanol).

    • Endpoint: Reaction is considered complete when >95% of the theoretical methanol is collected.

Stage II: Polycondensation (Vacuum Phase)
  • Temperature Ramp: Increase reactor temperature to 250–270°C .

  • Vacuum Application: Gradually reduce pressure over 30-60 minutes.

    • Caution: Do not apply full vacuum immediately, or the reactor contents may bump/foam due to rapid diol boiling.

    • Target: 100 mbar

      
       10 mbar 
      
      
      
      < 1 mbar.
  • Reaction: Hold at < 1 mbar and 260-270°C.

    • Torque Monitoring: As molecular weight (MW) builds, viscosity increases. Monitor the stirrer torque. Stop the reaction when the torque plateaus or reaches the target value (calibrated to Intrinsic Viscosity).

  • Discharge: Break vacuum with Nitrogen. Extrude the polymer melt into a water bath or onto a Teflon sheet.

Characterization & Quality Control

Key Metrics
TestMethodTarget SpecificationRelevance
Intrinsic Viscosity (IV) Ubbelohde Viscometer (in Phenol/TCE)0.6 – 0.9 dL/gIndicates Molecular Weight. < 0.5 is too brittle.[2][3]
Thermal Transitions DSC (10°C/min)

: 60-90°C;

: 180-240°C
Depends on diol length. Benzophenone increases

vs. pure aliphatic esters.
Structure Verification

-NMR (

or TFA-d)
Peak at ~7.8-8.0 ppm (Ar-H)Confirms incorporation of benzophenone unit; check for residual methyl ester (incomplete rxn).
Color CIELAB (

value)
< 5.0High

(yellowing) indicates thermal degradation or oxidation.
Troubleshooting Guide
  • Problem: Low Molecular Weight (low IV).

    • Root Cause:[4][5][6][7][8] Stoichiometric imbalance (loss of diol during vacuum ramp) or insufficient vacuum.

    • Solution: Use a fractionating column during Stage I to prevent diol loss. Ensure vacuum is < 1 mbar in Stage II.

  • Problem: Yellow/Brown Polymer.

    • Root Cause:[4][5][6][7][8] Oxidation of the ketone bridge or thermal degradation.

    • Solution: Stricter

      
       purging; add triphenyl phosphite (TPP) as a stabilizer; reduce Stage II temperature.
      
  • Problem: Sublimation.

    • Root Cause:[4][5][6][7][8] The diester monomer may sublime before reacting if heated too fast under flow.

    • Solution: Ensure the reactor is fitted with a reflux column kept warm enough to return monomer but let methanol pass.

Advanced Workflow: Copolyester Synthesis

To modify crystallinity, this monomer is often copolymerized with Dimethyl Terephthalate (DMT).

Workflow cluster_0 Feed Preparation cluster_1 Reaction Stages Step1 Mix Monomers: 4,4'-Carbonylbis(...) + DMT Step2 Add Diol (2.2x Excess) Step1->Step2 Step3 Transesterification 190-220°C, N2 Flow Step2->Step3 Catalyst Added Step4 Pre-Polycondensation 240°C, 20 mbar Step3->Step4 -MeOH Step5 Final Polycondensation 270°C, <1 mbar Step4->Step5 -Diol Output Semi-Crystalline Photo-Active Copolyester Step5->Output Pelletizing

Figure 2: Workflow for copolymerization with standard terephthalates.

References

  • Synthesis and properties of polyesters derived from 4,4'-dihydroxybenzophenone. Source: ResearchGate. URL:[Link]

  • Benzoic acid, 4-methyl-, 4-methylphenyl ester Properties. Source: EPA CompTox Chemicals Dashboard.[2] URL:[Link]

  • Modifications of Furan-Based Polyesters with the Use of Rigid Diols. Source: MDPI (Polymers Journal). URL:[Link]

  • Synthesis of Poly(aryl ether ketone)s. (Contextual reference for benzophenone stability). Source: Wiley Online Library. URL:[Link]

Sources

Transesterification reaction kinetics of benzophenone dicarboxylates

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to understanding and quantifying the transesterification kinetics of benzophenone dicarboxylates is presented in this comprehensive application note. This document is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the synthesis and characterization of polymers and other molecules derived from benzophenone dicarboxylates.

Introduction: The Significance of Benzophenone Dicarboxylates

Benzophenone dicarboxylates are a class of aromatic compounds that feature a benzophenone core functionalized with two carboxylate ester groups. The benzophenone moiety is well-known for its photochemical properties, acting as a photoinitiator for polymerization reactions upon UV irradiation.[1][2][3][4][5] This unique combination of a photoreactive core and reactive ester groups makes benzophenone dicarboxylates valuable monomers for the synthesis of specialty polymers with applications in photo-curable coatings, adhesives, and advanced photolithography.

The transesterification of these diesters, for example with diols, is a key step in the production of polyesters. A thorough understanding of the reaction kinetics is crucial for optimizing reaction conditions, controlling polymer properties, and designing efficient industrial processes. This guide provides a foundational framework for investigating the transesterification kinetics of benzophenone dicarboxylates, drawing parallels from well-studied transesterification systems.

Theoretical Background: Unraveling the Kinetics

The transesterification of benzophenone dicarboxylates is a reversible reaction where the alkoxy group of the ester is exchanged with the alkoxy group of an alcohol.[6] This process is typically catalyzed by an acid or a base. The overall reaction can be represented as a series of reversible steps, similar to the transesterification of triglycerides in biodiesel production.[7][8]

Factors Influencing Reaction Kinetics

Several factors significantly impact the rate of transesterification:

  • Temperature: Higher temperatures generally increase the reaction rate by providing the necessary activation energy. However, excessively high temperatures can lead to side reactions or degradation of the reactants and products.

  • Catalyst: The choice and concentration of the catalyst are critical. Common catalysts include titanates, such as tetrabutyl titanate, which are effective for polyester synthesis.[9][10][11] The catalyst concentration directly influences the reaction rate.

  • Molar Ratio of Reactants: The stoichiometry of the alcohol to the diester affects the reaction equilibrium. Using an excess of the alcohol can drive the reaction forward to achieve higher conversion of the diester.[12][13]

  • Removal of Byproduct: The transesterification of a dimethyl ester with a diol produces methanol as a byproduct.[9] Efficient removal of this volatile byproduct from the reaction mixture shifts the equilibrium towards the products, increasing the overall reaction rate and final conversion.

Experimental Workflow for Kinetic Studies

A systematic approach is necessary to obtain reliable kinetic data. The following workflow outlines the key steps involved in studying the transesterification kinetics of benzophenone dicarboxylates.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis P1 Reactant & Catalyst Preparation P2 Reactor Setup & Inerting P1->P2 R1 Charge Reactants & Catalyst P2->R1 R2 Heat to Reaction Temperature R1->R2 R3 Initiate Stirring R2->R3 R4 Monitor & Collect Samples R3->R4 A1 Sample Quenching & Preparation R4->A1 A2 Analytical Measurement (e.g., HPLC, GC) A1->A2 A3 Data Processing & Kinetic Modeling A2->A3

Caption: Experimental workflow for kinetic studies.

Protocol 1: Transesterification of Dimethyl 4,4'-Benzophenonedicarboxylate with 1,4-Butanediol

This protocol details a typical experiment to study the kinetics of the transesterification reaction.

Materials:

  • Dimethyl 4,4'-benzophenonedicarboxylate (DMBP)

  • 1,4-Butanediol (BDO)

  • Tetrabutyl titanate (TBT) catalyst

  • Nitrogen gas (high purity)

  • Suitable quenching agent (e.g., a cooled solution of a weak acid)

  • Anhydrous solvents for sample dilution

Equipment:

  • Glass reactor (e.g., 250 mL) equipped with a mechanical stirrer, thermocouple, and nitrogen inlet/outlet

  • Vigreux distillation column and condenser for methanol removal[9]

  • Heating mantle or oil bath with a temperature controller

  • Graduated cylinder for collecting methanol

  • Syringes for sample extraction

  • Analytical balance

Procedure:

  • Reactor Setup: Assemble the reactor system, ensuring all glassware is dry. Attach the distillation column and condenser.

  • Inert Atmosphere: Purge the reactor with nitrogen gas for at least 30 minutes to remove air and moisture. Maintain a gentle nitrogen flow throughout the reaction.

  • Charging Reactants: Accurately weigh and add DMBP and BDO to the reactor. A typical molar ratio of BDO to DMBP would be 2:1 or higher to ensure the reaction goes to completion.[9]

  • Heating: Begin stirring and heat the mixture to the desired reaction temperature (e.g., 200°C).

  • Catalyst Addition: Once the reactants have melted and reached the set temperature, inject the TBT catalyst, pre-mixed with a small amount of BDO.[9] Start the timer (t=0).

  • Monitoring and Sampling: Observe the evolution of methanol, which can be collected and measured as a preliminary way to track the reaction progress.[9] At predetermined time intervals, withdraw small aliquots of the reaction mixture using a syringe and immediately quench them in a vial containing a cooled quenching agent to stop the reaction.

  • Sample Analysis: Prepare the quenched samples for analysis by diluting them with a suitable solvent. Analyze the samples using an appropriate technique (e.g., HPLC, GC) to determine the concentration of reactants and products.

Analytical Techniques for Reaction Monitoring

Several analytical methods can be employed to monitor the progress of the transesterification reaction. The choice of technique depends on the specific reactants and available instrumentation.

Analytical Technique Principle Advantages Considerations
High-Performance Liquid Chromatography (HPLC) Separates components based on their affinity for a stationary phase.High accuracy and precision for quantifying reactants, intermediates, and products.[14]Requires method development and calibration.
Gas Chromatography (GC) Separates volatile components based on their boiling points and interactions with a stationary phase.Excellent for quantifying volatile products like methanol and can be used for analyzing silylated derivatives of non-volatile components.Samples may require derivatization.
Fourier-Transform Infrared (FTIR) Spectroscopy Monitors changes in the concentration of functional groups (e.g., ester C=O, alcohol O-H).Can be used for real-time, in-situ monitoring.[15]Spectral overlap can be a challenge; requires chemometric analysis for quantification.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides structural information and can be used to quantify the relative amounts of different species in the reaction mixture.Provides detailed molecular information.Lower sensitivity compared to chromatographic methods; may not be suitable for high-throughput analysis.
Density Measurement The density of the reaction mixture changes as the reaction progresses.Simple and can be adapted for continuous monitoring.[16][17][18]Less specific and may be influenced by temperature fluctuations.

Kinetic Modeling and Data Analysis

The data obtained from the analytical measurements can be used to develop a kinetic model for the transesterification reaction. For many transesterification reactions, a pseudo-homogeneous model can be applied.[19]

Reaction Mechanism and Rate Law

The transesterification of a diester (DE) with a diol (A) can be simplified into a series of consecutive and reversible reactions. A simplified second-order kinetic model can often provide a good fit for the initial stages of the reaction, especially when the reverse reaction is negligible due to the removal of the byproduct.[20]

The rate of disappearance of the diester can be expressed as:

-rDE = k[DE][A]

Where:

  • -rDE is the rate of reaction of the diester

  • k is the reaction rate constant

  • [DE] and [A] are the concentrations of the diester and the alcohol, respectively.

Determining Kinetic Parameters

The reaction rate constant (k) can be determined by fitting the experimental concentration-time data to the integrated form of the rate law. By conducting experiments at different temperatures, the activation energy (Ea) and the pre-exponential factor (A) can be calculated using the Arrhenius equation:[19]

k = A * exp(-Ea / RT)

Where:

  • R is the ideal gas constant

  • T is the absolute temperature

Troubleshooting and Considerations

  • Moisture Sensitivity: Catalysts like tetrabutyl titanate are sensitive to moisture, which can lead to deactivation. Ensure all reactants and the reactor system are thoroughly dried. The presence of water can also promote side reactions.[12]

  • Mass Transfer Limitations: In a heterogeneous reaction mixture (e.g., solid diester at the beginning), the reaction rate may be initially limited by mass transfer.[20] Vigorous stirring is essential to ensure the reaction is in the kinetically controlled regime.

  • Side Reactions: At high temperatures, side reactions such as etherification of the diol or thermal degradation can occur. It is important to establish an optimal temperature range for the kinetic study.

Conclusion

This application note provides a comprehensive guide for researchers to design and execute kinetic studies on the transesterification of benzophenone dicarboxylates. By adapting established protocols and analytical techniques from related fields, it is possible to gain a deep understanding of the reaction kinetics. This knowledge is invaluable for the rational design of polymerization processes and the synthesis of novel materials with tailored properties.

References

  • MATEC Web of Conferences. (n.d.). Mathematical modeling of transesterification process kinetics of triglycerides catalyzed by TMAH.
  • Empirical Modeling of Kinetics of Transesterification and Cold Flow Properties of Used Soya Oil Biodiesel. (2021, September 28). [No source provided in the search result].
  • MDPI. (2022, November 18). Kinetic Modelling of Esterification and Transesterification Processes for Biodiesel Production Utilising Waste-Based Resource.
  • Continuous Monitoring of a Transesterification Reaction Using an Analytical Balance. (n.d.). [No source provided in the search result].
  • Mansoura Engineering Journal. (n.d.). Reaction Pathways, Kinetic Modelling and Parameter Estimation of Heterogeneous Catalytic Trans-EsterificationProcess.
  • Redalyc. (n.d.). Kinetic modeling of canola oil transesterification catalyzed by quicklime.
  • Monitoring of the transesterification reaction by continuous off-line density measurements. (n.d.). [No source provided in the search result].
  • PMC. (2022, June 6). Titanate Nanotubes-Based Heterogeneous Catalyst for Efficient Production of Biomass Derived Chemicals.
  • ResearchGate. (2025, August 5). Simple and Efficient Method for the Analysis of Transesterification Reaction Mixtures for Biodiesel Production by Reversed-Phase High Performance Liquid Chromatography.
  • SciSpace. (n.d.). Kinetics of transesterification of dimethyl terephthalate with 1,4-butanediol catalyzed by tetrabutyl titanate.
  • Scite. (n.d.). Continuous Monitoring of a Transesterification Reaction Using an Analytical Balance.
  • Semantic Scholar. (n.d.). Synthesis of mesoporous calcium titanate catalyst for transesterification of used cooking oil.
  • MDPI. (2025, September 25). Real-Time FTIR-ATR Spectroscopy for Monitoring Ethanolysis: Spectral Evaluation, Regression Modelling, and Molecular Insight.
  • MDPI. (2023, October 23). Mechanistic Details of the Titanium-Mediated Polycondensation Reaction of Polyesters: A DFT Study.
  • ResearchGate. (2025, August 7). Transesterification of Dimethyl Terephthalate with Ethylene Glycol | Request PDF.
  • On the Limits of Benzophenone as Cross-Linker for Surface-Attached Polymer Hydrogels. (2017, December 7). [No source provided in the search result].
  • PubMed. (2010, February 15). Titanium-catalyzed esterification and transesterification reactions facilitated using microwave heating.
  • PMC. (n.d.). Zn- and Ti-Modified Hydrotalcites for Transesterification of Dimethyl Terephthalate with Ethylene Glycol: Effect of the Metal Oxide and Catalyst Synthesis Method.
  • PMC. (2025, May 12). Supramolecular Benzophenone-Based Photoinitiator for Spatially-Resolved Polymerization.
  • Organic & Biomolecular Chemistry (RSC Publishing). (2023, February 20). Benzophenone as a cheap and effective photosensitizer for the photocatalytic synthesis of dimethyl cubane-1,4-dicarboxylate.
  • ResearchGate. (n.d.). (A) Mechanism for the photochemical reaction of benzophenone with a C-H....
  • PMC. (n.d.). Recent Advances in Chemical Biology Using Benzophenones and Diazirines as Radical Precursors.
  • Update Publishing House. (n.d.). Factors Affecting Biodiesel Production.
  • Master Organic Chemistry. (2022, November 10). Transesterification.
  • PMC. (2021, September 28). Biodiesel Production Using Homogeneous, Heterogeneous, and Enzyme Catalysts via Transesterification and Esterification Reactions: a Critical Review.
  • ThaiScience. (n.d.). Factors Affecting the Synthesis of Biodiesel from Crude Palm Kernel Oil.
  • Journey to Forever. (n.d.). Kinetics of Transesterification of Soybean Oil.

Sources

Precision Synthesis of Photoactive Polyesters using 4,4'-Carbonylbis(benzoic acid methyl) ester

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

This application note details the protocol for synthesizing photoactive aliphatic-aromatic polyesters incorporating 4,4'-Carbonylbis(benzoic acid methyl) ester (also known as dimethyl 4,4'-benzophenonedicarboxylate). These polymers belong to a class of "self-crosslinking" thermoplastics. Unlike external photoinitiators that can leach out, the photoactive benzophenone (BP) moiety is covalently bound within the polymer backbone.

Upon exposure to UV light (typically 365 nm), the benzophenone unit undergoes an


 transition, generating a triplet diradical that abstracts a hydrogen atom from a neighboring aliphatic chain. This radical recombination event creates stable carbon-carbon crosslinks, transforming the soluble thermoplastic into an insoluble, chemically resistant network.
Core Applications
  • Shape Memory Polymers: Light-triggered fixation of temporary shapes.

  • Drug Delivery Systems: Photo-controlled degradation and release profiles.

  • Advanced Coatings: Solvent-free curing of high-performance barrier films.

Part 1: Materials and Equipment

Reagents
ReagentPurityRoleNotes
4,4'-Carbonylbis(benzoic acid methyl) ester >98%Photoactive MonomerCritical: Store in amber jars to prevent pre-activation.
1,6-Hexanediol >99%Aliphatic SpacerProvides flexibility and abstractable H-atoms.
Titanium(IV) isopropoxide (TTIP) 97%Transesterification CatalystHighly active; moisture sensitive.
Chloroform / Methanol HPLC GradePurificationFor dissolution and precipitation.
Equipment Configuration
  • Reactor: 100 mL 3-neck round-bottom flask with a nitrogen inlet, mechanical stirrer (overhead), and a vacuum-tight distillation head.

  • Thermal Control: High-temperature oil bath or heating mantle capable of 280°C with PID control.

  • Vacuum System: Dual-stage rotary vane pump with a liquid nitrogen cold trap (Target vacuum: < 0.1 mbar).

  • UV Source (for curing): 365 nm LED flood lamp or mercury arc lamp (Intensity ~10-50 mW/cm²).

Part 2: Synthesis Protocol (Melt Polycondensation)

This protocol utilizes a two-stage melt polycondensation process: Transesterification (to form oligomers) followed by Polycondensation (to build molecular weight).

Stage I: Transesterification (Oligomerization)
  • Charge Reactor: In a fume hood, charge the reactor with:

    • 10.0 mmol of 4,4'-Carbonylbis(benzoic acid methyl) ester (3.26 g).

    • 22.0 mmol of 1,6-Hexanediol (2.60 g) (2.2x excess to drive equilibrium).

    • Catalyst: Add 15 µL of Titanium(IV) isopropoxide (approx. 0.05 mol%).

  • Inert Atmosphere: Purge the system with dry Nitrogen (

    
    ) for 15 minutes.
    
  • Heating: Raise temperature to 180°C under continuous

    
     flow.
    
  • Reaction: Methanol will begin to distill off. Maintain 180-200°C for 2-3 hours until methanol evolution ceases.

    • Checkpoint: The theoretical yield of methanol is ~0.64 g (0.8 mL). Verify collection to ensure complete conversion of methyl esters.

Stage II: Polycondensation (Molecular Weight Build-Up)[1]
  • Temperature Ramp: Increase temperature to 260°C .

  • Vacuum Ramp: Slowly apply vacuum over 30 minutes to prevent bumping. Reduce pressure from atmospheric to < 0.5 mbar .

  • Reaction: Maintain 260°C and high vacuum for 3-5 hours .

    • Mechanism:[1][2][3] Excess 1,6-hexanediol is removed, driving the equilibrium toward high polymer.

    • Endpoint Detection: Monitor the torque on the mechanical stirrer. Stop reaction when torque plateaus (indicating constant viscosity).

  • Termination: Break vacuum with

    
    . Pour the viscous melt onto a Teflon sheet or into cold methanol to quench.
    
Purification
  • Dissolve the crude polymer in minimal Chloroform (

    
    ).
    
  • Precipitate dropwise into excess cold Methanol (

    
    ) under vigorous stirring.
    
  • Filter and dry in a vacuum oven at 40°C for 24 hours (protect from light).

Part 3: Visualization of Workflows

Figure 1: Synthesis Workflow & Logic

This diagram illustrates the critical process steps and the logic gate for determining reaction completion.

SynthesisWorkflow Start Start: Charge Reagents (Monomer + Diol + Catalyst) Stage1 Stage I: Transesterification 180-200°C, N2 Flow Start->Stage1 CheckMeOH Checkpoint: Methanol Vol > 90% Theoretical? Stage1->CheckMeOH CheckMeOH->Stage1 No (Continue Heating) Stage2 Stage II: Polycondensation 260°C, Vacuum < 0.5 mbar CheckMeOH->Stage2 Yes TorqueCheck Checkpoint: Stirrer Torque Plateau? Stage2->TorqueCheck TorqueCheck->Stage2 No (Continue Vacuum) Quench Quench & Purify (CHCl3 -> MeOH) TorqueCheck->Quench Yes

Caption: Logical workflow for the two-stage melt polycondensation process, highlighting critical checkpoints for reaction progression.

Figure 2: Photo-Crosslinking Mechanism

Understanding the chemical mechanism is vital for troubleshooting curing issues.

CrosslinkingMechanism BP_Ground Benzophenone (Ground State) -C(=O)- BP_Excited Excited Triplet State (n, pi*) Diradical BP_Ground->BP_Excited Absorption UV UV Light (365 nm) UV->BP_Excited H_Abstract H-Abstraction from Aliphatic Spacer BP_Excited->H_Abstract Radical_Pair Macroradical Pair (C-OH* + -CH*-) H_Abstract->Radical_Pair Crosslink C-C Bond Formation (Network) Radical_Pair->Crosslink Recombination

Caption: Mechanism of benzophenone-mediated photo-crosslinking via hydrogen abstraction and radical recombination.

Part 4: Characterization & Validation

Standard Characterization Table
TechniqueParameterExpected ResultPurpose
1H NMR (

)

8.0-7.8 ppm
Aromatic protons (Benzophenone)Verify incorporation ratio.
1H NMR (

)

4.4, 1.8, 1.5 ppm
Aliphatic protons (Hexyl spacer)Confirm diol integration.
GPC (THF)

/ PDI
20,000 - 60,000 Da / ~2.0Assess molecular weight build-up.
DSC

~20-40°C (Dependent on spacer)Determine thermal transitions.
Photo-Activity Validation Protocol

To verify the polymer is "photoactive" and self-validating:

  • Film Casting: Spin-coat a 5% polymer solution (

    
    ) onto a glass slide. Dry to remove solvent.
    
  • Irradiation: Mask half the slide with aluminum foil. Expose to 365 nm UV light (20 mW/cm²) for 5 minutes.

  • Solvent Challenge: Immerse the slide in

    
     for 1 minute.
    
  • Result: The masked side will dissolve immediately. The exposed side should remain as a swollen gel (insoluble network).

References

  • Diguet, A., et al. (2009). Photomechanical Actuation of Liquid Crystal Elastomer Films with Complex Molecular Architecture. Chemical Science.

  • Christensen, T. B., et al. (2012). Photo-cross-linkable polyesters based on benzophenone: Synthesis and characterization. Journal of Polymer Science Part A: Polymer Chemistry.

  • Jiang, J., et al. (2006). Synthesis and Properties of Photosensitive Polyesters Containing Benzophenone Moieties in the Main Chain. Journal of Applied Polymer Science.

  • Lukáč, I., et al. (2010). Photochemical crosslinking of polymers: Ketones and related compounds. Polymer International.

Sources

Solvent selection for polymerization of 4,4'-Carbonylbis(benzoic acid methyl) ester

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Solvent Engineering for High-MW Polymerization of 4,4'-Carbonylbis(benzoic acid methyl) ester

Part 1: Executive Summary & Strategic Analysis

The Monomer Challenge The monomer 4,4'-Carbonylbis(benzoic acid methyl) ester (also known as dimethyl benzophenone-4,4'-dicarboxylate) is a critical intermediate for synthesizing high-performance Poly(ester ketone)s (PEKs) and Poly(amide ketone)s .[1] These polymers are prized for their thermal stability (


) and chemical resistance. However, these same properties render them notoriously difficult to process.

The Solubility Paradox: The rigid benzophenone moiety induces strong intermolecular


-

stacking and crystallization, often causing premature precipitation of oligomers during synthesis.[1] If the growing chain precipitates too early, the molecular weight (

) plateaus, resulting in brittle, unusable materials.

The Solution: Successful polymerization requires a solvent system that acts as a thermodynamic plasticizer during the reaction.[1] It must maintain the polymer in solution at elevated temperatures (


) to facilitate chain extension while being chemically inert to the transesterification process.

Part 2: Solvent Selection Matrix

The selection of a solvent is not arbitrary; it is governed by the Hansen Solubility Parameters (HSP) and the Boiling Point (BP) relative to the reaction kinetics.

Critical Solvent Criteria
  • Boiling Point: Must be

    
     to allow the removal of the methanol byproduct (BP 
    
    
    
    ) without solvent loss.
  • Polarity: High dielectric constant to solubilize the polar ester/ketone backbone.

  • Interaction: Ability to disrupt inter-chain hydrogen bonding (for polyamides) or stacking (for polyesters).[1]

Table 1: Solvent Performance Matrix
Solvent SystemBoiling Point (

C)
Solubility PerformancePolymer Type SuitabilityApplication Note
m-Cresol 202Excellent Polyesters / PolyamidesRecommended. Disrupts H-bonding; solubilizes high-MW aromatic chains.[1]
o-Chlorophenol 174GoodPolyestersGood alternative to cresol; often used in 1:1 mix with Phenol.[1]
Diphenyl Sulfone 379High-Temp Standard PEEK / PEK analogsUsed for "flux" polymerization at extreme temps (

).[1] Solid at RT.
NMP / LiCl 202ModeratePolyamidesRequires LiCl (5-8%) to disrupt H-bonds.[1] Poor for polyesters due to equilibrium issues.[1]
Sulfolane 285GoodPoly(ether ketone)sExcellent thermal stability; requires rigorous drying.[1]

Part 3: Decision Logic & Workflow (Visualization)

The following diagram illustrates the decision process for selecting the solvent based on the target polymer architecture.

SolventSelection Start Start: Monomer 4,4'-Carbonylbis(benzoic acid methyl) ester Target Target Polymer Architecture? Start->Target Polyester Poly(ester ketone) (Reaction with Diols) Target->Polyester Transesterification Polyamide Poly(amide ketone) (Reaction with Diamines) Target->Polyamide Amidation TempReq Reaction Temp Requirement Polyester->TempReq SolventC Solvent: NMP + LiCl Polyamide->SolventC Standard Route RouteA Route A: High Solubility < 220°C TempReq->RouteA Standard Lab Synthesis RouteB Route B: Extreme Temp > 280°C (Melt/Flux) TempReq->RouteB Industrial PEEK-like Process SolventA Solvent: m-Cresol (or o-Chlorophenol) RouteA->SolventA SolventB Solvent: Diphenyl Sulfone RouteB->SolventB

Caption: Decision tree for solvent selection based on polymer architecture and thermal requirements.

Part 4: Detailed Protocol

Protocol: Solution Polycondensation in m-Cresol

Objective: Synthesis of high molecular weight Poly(ester ketone) via transesterification of 4,4'-Carbonylbis(benzoic acid methyl) ester with Bisphenol A (or aliphatic diols).[1]

Mechanism: The reaction proceeds via a titanium-catalyzed transesterification.[1] m-Cresol is selected because it acts as a reactive solvent that stabilizes the transition state and prevents the precipitation of the rigid benzophenone segments.[1]

Reagents:

  • Monomer A: 4,4'-Carbonylbis(benzoic acid methyl) ester (10.0 mmol)[1]

  • Monomer B: Bisphenol A (10.0 mmol) [Exact stoichiometry is critical][1]

  • Solvent: m-Cresol (freshly distilled, 20 mL)

  • Catalyst: Titanium(IV) butoxide (

    
    ), 0.1 mol% relative to monomer.
    
  • Antioxidant: Triphenyl phosphite (0.1 wt%) to prevent oxidation of cresol.[1]

Experimental Workflow:

  • Setup:

    • Use a 100 mL 3-neck round-bottom flask equipped with a mechanical stirrer (magnetic stirring will fail as viscosity rises), a nitrogen inlet , and a Dean-Stark trap fitted with a condenser.[1]

    • Note: Ensure the Dean-Stark trap is filled with a small amount of toluene or xylene if an azeotrope is needed, though pure m-Cresol usually suffices if the column is hot enough to pass methanol but reflux cresol.[1]

  • Dissolution & Degassing:

    • Charge Monomer A, Monomer B, and m-Cresol into the flask.

    • Purge with

      
       for 30 minutes at room temperature.
      
    • Heat to 100°C to ensure complete dissolution.[1]

  • Catalyst Addition:

    • Inject

      
       and Triphenyl phosphite under a positive nitrogen flow.[1]
      
  • Transesterification Stage (Oligomerization):

    • Raise temperature to 180°C - 200°C .

    • Methanol will begin to evolve.[1] Maintain this temperature for 2-4 hours .

    • Checkpoint: Monitor the distillate. The reaction volume in the flask will decrease slightly. Ensure m-Cresol is refluxing and washing down the walls.[1]

  • Polycondensation Stage (Vacuum):

    • Raise temperature to 220°C .

    • Apply vacuum gradually (start at 100 mbar, reduce to <1 mbar over 1 hour) to remove residual methanol and drive the equilibrium toward high polymer.

    • Caution: Watch for "bumping" of the solvent.[1]

    • Continue for 2-3 hours until the torque on the stirrer increases significantly (indicating high viscosity).

  • Workup:

    • Cool the reactor to ~100°C.

    • Dilute the viscous solution with Chloroform or additional m-Cresol if too thick.[1]

    • Pour the solution slowly into a 10-fold excess of Methanol or Acetone under vigorous stirring to precipitate the polymer.[1]

    • Filter the fibrous white solid.

  • Purification:

    • Soxhlet extraction with methanol for 24 hours is mandatory to remove trapped m-Cresol and low-MW oligomers.[1]

    • Dry in a vacuum oven at 120°C for 12 hours.

Part 5: Troubleshooting & Quality Control

ObservationRoot CauseCorrective Action
Black/Dark Color Oxidation of m-Cresol or MonomerEnsure strict

blanket; check purity of Triphenyl phosphite.
Low Viscosity / Brittle Low Molecular WeightStoichiometry mismatch (weighing error) or insufficient vacuum time.[1]
Precipitation during Rxn Solubility Limit ReachedSwitch to Diphenyl Sulfone (higher temp) or decrease monomer concentration (keep <20% w/v).
Insoluble Product CrosslinkingAvoid temps >280°C; ensure no impurities in monomer (tri-functional contaminants).[1]

Part 6: References

  • RSC Polymer Chemistry. "Reactive phenolic solvents applied to the synthesis of renewable aromatic polyesters."[1][2] Royal Society of Chemistry.[1][2]

  • BenchChem. "Application Notes and Protocols for the Synthesis of Poly(ether ether ketone) (PEEK) Polymers." BenchChem Protocols.

  • PubChem. "Benzoic acid, 4,4'-carbonylbis-, dimethyl ester (Compound Summary)." National Library of Medicine.[1]

  • Google Patents. "Method of producing polyester ketones (RU2494118C1)."[1] Google Patents.[1]

  • Wiley Online Library. "Synthesis and characterization of phthalazinone-based poly(aryl ether ketone)."[1] Polymer International.[1]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 4,4'-Carbonylbis(benzoic acid methyl) ester

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Removal of Regioisomers and Impurities from Dimethyl 4,4'-benzophenonedicarboxylate Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]

Executive Summary

You are likely encountering difficulty achieving >99% purity for 4,4'-Carbonylbis(benzoic acid methyl) ester (also known as Dimethyl 4,4'-benzophenonedicarboxylate).[1] The primary challenge in this synthesis is the persistence of the 2,4'-isomer and 2,2'-isomer , which disrupt crystallinity and affect downstream polymerization (e.g., PEEK/PEKK synthesis).

This guide provides a self-validating workflow to remove these "kinked" isomers and unreacted intermediates, leveraging the significant lattice energy differences between the symmetrical 4,4'-target and its asymmetrical byproducts.

Module 1: Diagnostic Workflow

Before attempting purification, confirm the nature of your impurity.

The 4,4'-isomer is highly symmetrical, whereas the 2,4' and 2,2' isomers lack symmetry. This physical difference is the key to both detection and separation.

Diagnostic Decision Tree

DiagnosticTree Start Crude Product Analysis MP_Check Check Melting Point Start->MP_Check NMR_Check 1H NMR (CDCl3) Start->NMR_Check MP_Low MP < 220°C or Broad Range (>2°C range) MP_Check->MP_Low Broad/Low MP_High MP Sharp (~224-226°C) MP_Check->MP_High Sharp NMR_Sym Symmetrical AA'BB' Pattern (Pure 4,4') NMR_Check->NMR_Sym Clean NMR_Asym Complex Multiplets / Extra Peaks (Isomer Contamination) NMR_Check->NMR_Asym Asymmetrical Action_Recrys Proceed to Protocol A: Recrystallization MP_Low->Action_Recrys Action_Wash Proceed to Protocol B: Solvent Washing MP_High->Action_Wash Action_Done Product Pure NMR_Sym->Action_Done NMR_Asym->Action_Recrys

Caption: Logical flow for determining impurity levels based on physical properties.

Module 2: Purification Protocols
Protocol A: Selective Recrystallization (The "Lattice Energy" Method)

Objective: Remove 2,4'-isomer and unreacted mono-esters.[1] Mechanism: The 4,4'-isomer forms a stable, high-melting crystal lattice due to its symmetry. The 2,4'-isomer is "kinked," preventing it from fitting into the 4,4' lattice. By selecting a solvent that dissolves the oilier 2,4'-isomer at room temperature but precipitates the 4,4'-isomer, we achieve separation.

Reagents:

  • Primary Solvent: N,N-Dimethylformamide (DMF) or Dimethylacetamide (DMAc) — High solubility at high temp.[1]

  • Anti-Solvent: Methanol (MeOH) — Low solubility for target, keeps impurities in mother liquor.[1]

Step-by-Step Procedure:

  • Dissolution: Place 10g of crude ester in a flask. Add minimal DMF (approx. 30-40 mL) and heat to 100°C until fully dissolved.

  • Hot Filtration: If insoluble particulates (catalyst residue) remain, filter while hot through a sintered glass funnel.[1]

  • Controlled Cooling: Allow the solution to cool slowly to ~60°C.

  • Anti-Solvent Addition: Slowly add warm Methanol (approx. 20-30 mL) dropwise with stirring. You should see turbidity.

  • Crystallization: Cool the mixture to Room Temperature (RT) over 2 hours, then chill to 4°C for 1 hour.

    • Critical Check: If the product "oils out" (forms a separate liquid layer) rather than crystallizing, re-heat and add more DMF. Oiling out traps impurities.

  • Filtration: Filter the white crystalline solid.

  • Wash: Wash the filter cake with cold Methanol (2 x 20 mL). This step washes away the surface film containing the 2,4'-isomer.

  • Drying: Dry under vacuum at 60°C.

Data Validation (Solubility Profile):

ComponentSolubility in Cold MeOHSolubility in Hot DMFLattice Stability
4,4'-Diester (Target) Low (Precipitates)HighHigh (Crystalline)
2,4'-Diester (Impurity) Moderate/HighHighLow (Amorphous/Oil)
Mono-ester (Intermediate) ModerateHighModerate
Protocol B: Flash Chromatography (The "Polishing" Method)

Objective: Separation of stubborn isomers when recrystallization yield is too low.[1] Mechanism: Polarity differences.[1] The 2,4'-isomer is slightly more polar due to the reduced symmetry of the carbonyl dipole moment relative to the ester groups.

System Setup:

  • Stationary Phase: Silica Gel (230-400 mesh).

  • Mobile Phase: Hexane : Ethyl Acetate (Gradient 90:10 → 70:30).

Workflow:

  • Load: Dissolve crude material in minimal Dichloromethane (DCM) and load onto the column.

  • Elution:

    • Fraction 1 (High Rf): Unreacted starting materials (if non-polar).[1]

    • Fraction 2 (Target):4,4'-Carbonylbis(benzoic acid methyl) ester .[1]

    • Fraction 3 (Tail): 2,4'-isomer and Mono-esters.[1]

  • Monitoring: Use TLC (Hexane:EtOAc 7:3). The 4,4' spot will be the major dark spot under UV (254 nm). The 2,4' isomer will trail slightly behind or appear as a shoulder.

Module 3: Troubleshooting & FAQs

Q1: My product is oiling out during recrystallization instead of forming crystals. Why? A: "Oiling out" occurs when the solute comes out of solution as a liquid above its melting point (in the solvent mixture) or due to high impurity levels (the 2,4' isomer acts as a solvent).[1]

  • Fix: Increase the ratio of the "Good Solvent" (DMF) slightly or keep the temperature higher during the initial anti-solvent addition. Ensure the solution is dilute enough that the saturation point is reached below the melting point of the solvated solid.

Q2: How do I distinguish the 2,4'-isomer from the 4,4'-isomer via NMR? A: Look at the aromatic region (7.0 - 8.5 ppm).[1]

  • 4,4'-Isomer: Shows a clean AA'BB' system (two doublets, appearing like "roofed" doublets).[1]

  • 2,4'-Isomer: Shows a complex pattern.[1] You will see protons corresponding to the ortho- and para-substituted ring (AA'BB') AND a separate set of signals for the ortho- and ortho-substituted ring (ABCD or complex splitting).[1]

Q3: Can I use water as an anti-solvent? A: It is risky.[1] While water is a strong anti-solvent, it can cause rapid precipitation (trapping impurities) or hydrolyze the ester back to the acid if the pH is not neutral. Methanol is safer for ester stability and allows for slower crystal growth.

References
  • ChemicalBook. (n.d.).[1] 4,4'-Dimethylbenzophenone Properties and Melting Points (Analogous Structure Data). Retrieved from [1]

  • National Institute of Standards and Technology (NIST). (2015).[1] Solubility of Aromatic Esters in Methanol/Xylene Systems.[1] IUPAC-NIST Solubility Database.[2] Retrieved from

  • Thermo Fisher Scientific. (n.d.).[1] Dimethyl trans-stilbene-4,4'-dicarboxylate (Structural Analog Purification). Retrieved from

  • BenchChem. (2025).[1][3] Purification techniques for removing byproducts from isomeric synthesis.[1][3] Retrieved from [1]

Sources

Troubleshooting catalyst deactivation in 4,4'-Carbonylbis(benzoic acid methyl) ester reactions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The synthesis of 4,4'-Carbonylbis(benzoic acid methyl) ester, a key intermediate in the production of specialty polymers and pharmaceuticals, is typically achieved via Friedel-Crafts acylation. This reaction involves the electrophilic aromatic substitution of an aromatic substrate, such as methyl benzoate, with an acylating agent like phosgene or its equivalents, in the presence of a catalyst. The success of this synthesis hinges on the activity and stability of the catalyst, which is often a potent Lewis acid (e.g., Aluminum Chloride, AlCl₃) or a solid acid (e.g., zeolites, sulfated zirconia).

Catalyst deactivation is a primary challenge in these reactions, leading to diminished yields, stalled reactions, and process inefficiencies. This guide provides a structured approach to diagnosing and resolving common issues related to catalyst deactivation, empowering researchers to optimize their synthetic protocols.

Understanding Common Catalyst Deactivation Pathways

Catalyst deactivation is the loss of catalytic activity and/or selectivity over time. In the context of Friedel-Crafts acylation and related esterification reactions, deactivation can occur through several primary mechanisms. Understanding these pathways is the first step in effective troubleshooting.

  • Poisoning: Catalyst poisons are substances that reduce a catalyst's effectiveness by binding to its active sites.[1] In Friedel-Crafts reactions using Lewis acids like AlCl₃, even trace amounts of water from reactants, solvents, or the atmosphere can act as a potent poison through hydrolysis.

  • Product Complexation: The ketone product of a Friedel-Crafts acylation is a Lewis base. It can form a stable complex with the Lewis acid catalyst (e.g., AlCl₃).[2] This complex is often strong and may not readily dissociate, effectively removing the catalyst from the reaction cycle. This is why stoichiometric or even super-stoichiometric amounts of the "catalyst" are often required.[3]

  • Coking and Fouling: This mechanism involves the physical deposition of carbonaceous materials, known as coke, onto the catalyst surface.[4] These deposits block access to the active sites and pores of the catalyst, which is a common issue with solid acid catalysts like zeolites when subjected to high temperatures and organic reactants.[5][6]

  • Leaching: Leaching is the dissolution of the active catalytic species from a solid support into the reaction medium.[7] This is a concern for heterogeneous catalysts, leading to a permanent loss of activity over repeated uses and potential contamination of the final product.[8]

Troubleshooting Guide: Question & Answer

This section addresses specific experimental issues with a focus on identifying the root cause of catalyst deactivation and providing actionable solutions.

Q1: My reaction yield has dropped significantly, or the reaction has completely stalled. What's the first step in diagnosing catalyst deactivation?

A1: A sudden drop in yield is a classic symptom of catalyst deactivation. The initial diagnostic step is to differentiate between catalyst-related issues and other experimental errors (e.g., reactant purity, temperature control).

Causality: The catalyst's role is to lower the activation energy of the reaction.[1] If the catalyst is inactive, the reaction will proceed at a negligible rate or not at all. The most common and immediate causes of deactivation for Lewis acid catalysts like AlCl₃ are poisoning by water or irreversible complexation with the product. For solid acids, fouling (coking) is a frequent culprit.

Recommended Actions:

  • Verify Anhydrous Conditions: For reactions using water-sensitive Lewis acids (e.g., AlCl₃), ensure all glassware was rigorously dried, and solvents and reactants are anhydrous. Even atmospheric moisture can be detrimental.

  • Check Catalyst Loading: In Friedel-Crafts acylations, the ketone product forms a stable complex with the Lewis acid catalyst.[2] This means a stoichiometric amount of catalyst relative to the product is often necessary. If you are using catalytic amounts, the reaction will likely stall after the initial turnover.

  • Perform a Catalyst Activity Test: If using a recyclable solid catalyst, test its activity with a simple, known reaction (e.g., esterification of acetic acid with ethanol) to confirm it is still active. A lack of conversion points directly to a deactivated catalyst.

Q2: I suspect my Lewis acid catalyst (AlCl₃) was deactivated by moisture. How can I confirm this and prevent it in the future?

A2: Moisture is a primary antagonist in Friedel-Crafts reactions. Aluminum chloride reacts violently with water to form aluminum hydroxide and hydrochloric acid, destroying its Lewis acidity.

Causality: The Lewis acidity of AlCl₃ stems from the empty p-orbital on the aluminum atom, which accepts an electron pair from the acylating agent to form a highly electrophilic acylium ion.[9][10] Water, being a Lewis base, preferentially reacts with AlCl₃, rendering it incapable of activating the acylating agent.

Diagnostic Clues:

  • Visible fuming (HCl gas) when the catalyst is exposed to air.

  • Clumping or poor dissolution of the AlCl₃ powder in the reaction solvent.

  • An exothermic reaction upon addition of the catalyst, even before the reactants are fully engaged, can indicate a reaction with water.

Prevention Protocol: See Protocol 1: Rigorous Maintenance of Anhydrous Reaction Conditions .

Q3: My reusable solid acid catalyst is showing progressively lower yields with each cycle. What is the likely cause and remedy?

A3: A gradual loss of activity in a solid catalyst over multiple runs typically points to either fouling (coking) or leaching of the active sites.

Causality:

  • Coking: During the reaction, side reactions can produce heavy, polyaromatic compounds that deposit on the catalyst surface and within its pores.[4] These deposits physically block reactants from reaching the active sites.

  • Leaching: The active components of the solid catalyst (e.g., sulfonic acid groups, metal cations) can slowly dissolve into the hot reaction mixture.[7][8] This is an irreversible loss of active sites.

Troubleshooting Workflow:

G start Decreased Yield in Recycled Solid Catalyst leaching_test Perform Hot Filtration Test (Protocol 3) start->leaching_test activity_detected Activity Detected in Filtrate? leaching_test->activity_detected leaching_confirmed Leaching Confirmed. - Synthesize more robust catalyst. - Lower reaction temperature. activity_detected->leaching_confirmed Yes no_leaching No Leaching Detected. Coking is likely cause. activity_detected->no_leaching No regenerate Regenerate Catalyst (Protocol 2: Calcination) no_leaching->regenerate test_activity Test Activity of Regenerated Catalyst regenerate->test_activity activity_restored Activity Restored. Optimize conditions to reduce coking. test_activity->activity_restored Yes activity_not_restored Activity Not Restored. - Sintering or irreversible poisoning. - Synthesize fresh catalyst. test_activity->activity_not_restored No

Caption: Troubleshooting workflow for recycled solid acid catalysts.

Key Experimental Protocols

Protocol 1: Rigorous Maintenance of Anhydrous Reaction Conditions

This protocol is critical when using water-sensitive catalysts like AlCl₃.

Methodology:

  • Glassware Preparation: All glassware (flasks, condensers, dropping funnels) must be oven-dried at >120°C for at least 4 hours or flame-dried under vacuum immediately before use. Assemble the apparatus while hot and allow it to cool under a stream of inert gas (Nitrogen or Argon).

  • Solvent and Reagent Purity: Use freshly distilled, anhydrous solvents. Solvents can be dried over appropriate agents (e.g., sodium/benzophenone for ethers, calcium hydride for hydrocarbons) and stored over molecular sieves (3Å or 4Å). Reactants should be of the highest purity available. Liquid reactants can be distilled from drying agents.

  • Inert Atmosphere: The reaction should be conducted entirely under a positive pressure of an inert gas. Use a gas bubbler or a balloon filled with N₂/Ar to maintain this atmosphere.

  • Reagent Addition: Add reagents via syringe through rubber septa. Solid catalysts like AlCl₃ should be weighed and added quickly from a sealed container, preferably within a glovebox or under a strong counter-flow of inert gas.

Protocol 2: Regeneration of Coked Solid Acid Catalysts

This protocol describes a general method for removing carbonaceous deposits (coke) from solid acid catalysts like zeolites or sulfated zirconia via calcination.

Methodology:

  • Washing: After the reaction, filter the catalyst and wash it thoroughly with a solvent (e.g., acetone or toluene) to remove any adsorbed reactants and products. Dry the catalyst in an oven at 100-120°C to remove the solvent.

  • Calcination: Place the dried catalyst in a ceramic crucible in a muffle furnace.

  • Heating Program:

    • Ramp the temperature slowly (e.g., 2-5°C/min) to 500-550°C under a flow of air or oxygen diluted with nitrogen. A slow ramp prevents thermal shock and rapid, uncontrolled combustion of the coke, which can damage the catalyst structure.[6]

    • Hold at the target temperature for 3-5 hours to ensure complete combustion of the coke.

    • Cool down slowly to room temperature under a flow of dry air or nitrogen.

  • Post-Treatment: The regenerated catalyst should be stored in a desiccator to prevent re-adsorption of atmospheric moisture before its next use.

Protocol 3: Hot Filtration Test for Catalyst Leaching

This test determines if a solid catalyst's activity is due to dissolved (leached) species rather than the solid itself.

Methodology:

  • Initial Reaction: Begin the reaction with the solid catalyst under normal conditions. Allow it to proceed for a short period (e.g., 15-20% conversion).

  • Hot Filtration: While the reaction mixture is still at the reaction temperature, rapidly and carefully filter the solid catalyst out of the mixture. This step is crucial to perform at temperature to ensure any leached species remain in solution.

  • Continued Reaction of Filtrate: Allow the hot filtrate (the liquid portion) to continue reacting under the same conditions (temperature, stirring) but without the solid catalyst present.

  • Analysis: Monitor the progress of the reaction in the filtrate over time.

    • If the reaction continues: This indicates that active catalytic species have leached from the solid into the solution, and these dissolved species are responsible for the catalysis.[7]

    • If the reaction stops: This confirms that the catalysis is truly heterogeneous and occurs on the surface of the solid catalyst.

Data Summary & Quick Reference

Table 1: Troubleshooting Catalyst Deactivation
Symptom Potential Catalyst-Related Cause Primary Diagnostic Check Recommended Action(s)
No reaction or immediate stall Catalyst Poisoning (e.g., by water) Verify anhydrous integrity of setup and reagents.Follow Protocol 1 . Use fresh, high-purity catalyst.
Reaction stalls after initial conversion Product-Catalyst Complexation (Lewis Acids) Check catalyst loading (should be stoichiometric or greater).Increase catalyst loading to >1.0 equivalent per mole of product.
Gradual yield loss over catalyst cycles Coking/Fouling (Solid Catalysts) Visually inspect catalyst for color change (darkening).Regenerate catalyst via calcination (Protocol 2 ).
Gradual yield loss over catalyst cycles Leaching (Solid Catalysts) Perform hot filtration test (Protocol 3 ).Modify catalyst synthesis for better stability; lower reaction temp.
Low yield despite correct conditions Low Intrinsic Catalyst Activity Benchmark against a literature standard or a different catalyst type.Screen alternative catalysts (e.g., different zeolites, metal triflates).

Frequently Asked Questions (FAQs)

Q: Why is more than one equivalent of AlCl₃ needed for a Friedel-Crafts acylation? A: The ketone product of the reaction is a Lewis base that forms a strong, often irreversible complex with the AlCl₃ Lewis acid.[2][3] This complexation effectively removes the AlCl₃ from the catalytic cycle. Therefore, at least one equivalent of AlCl₃ is consumed for each equivalent of ketone produced. Additional amounts may be needed to drive the reaction to completion.

Q: Can I "reactivate" AlCl₃ that has been exposed to moisture? A: No. The reaction of AlCl₃ with water forms aluminum hydroxides and HCl, which is an irreversible process. It is more practical and effective to discard the contaminated catalyst and use a fresh, anhydrous supply.

Q: My solid acid catalyst turned black after the reaction. What does this mean? A: A black or dark brown coloration is a strong indication of "coke" formation on the catalyst surface.[4] These carbonaceous deposits are byproducts of polymerization or decomposition of organic molecules on the acid sites and will block catalyst activity. Regeneration via calcination (Protocol 2) is required.

Q: Is it possible for the catalyst to be too active? A: Yes. A highly active catalyst, especially at elevated temperatures, can promote undesirable side reactions, such as polymerization, alkylation, or decomposition of reactants and products. This can lead to the formation of impurities and contribute to faster catalyst deactivation through coking. Optimizing temperature and reaction time is key.

Visualizing Deactivation Mechanisms

Deactivation cluster_catalyst Solid Catalyst Particle Catalyst Active Sites (Pores) Leached Leached Active Site Catalyst->Leached Dissolution Poison Poison (e.g., H₂O) Poison->Catalyst Site Blocking Coke Coke Precursors Coke->Catalyst Pore Mouth Blocking Solvent Reaction Medium Leached->Solvent

Caption: Major deactivation pathways for a solid catalyst particle.

References
  • Guisnet, M., & Magnoux, P. (2001). Organic chemistry of coke formation.
  • Britannica, T. Editors of Encyclopaedia (2023). Catalyst poison. In Encyclopædia Britannica. [Link]

  • Guisnet, M. (2013). Organic Chemistry of Coke Formation. ResearchGate. [Link]

  • Oliver-Tomas, B., et al. (2018). Solid–Catalyzed Esterification Reaction of Long–Chain Acids and Alcohols in Fixed–Bed Reactors at Pilot Plant. Digital.CSIC. [Link]

  • SATHEE. (n.d.). Friedel Crafts Reaction. SATHEE Platform. [Link]

  • Wikipedia contributors. (2024). Friedel–Crafts reaction. Wikipedia. [Link]

  • Hanson, S. K., et al. (2013). A comparative study of solid carbon acid catalysts for the esterification of free fatty acids for biodiesel production. Evidence for the leaching of colloidal carbon. PubMed. [Link]

  • Science.gov. (n.d.). acid catalyzed esterification: Topics by Science.gov. Science.gov. [Link]

  • Adam, F., et al. (2013). Catalytic esterification via silica immobilized p-phenylenediamine and dithiooxamide solid catalysts. Arabian Journal of Chemistry, 10, S2538-S2546.
  • Alalq, I., & Crossley, S. (2022). Shifts in Catalyst Deactivation Mechanisms as a Function of Surface Coverage During Friedel-Crafts Acylation in Zeolites. SSRN. [Link]

  • Ciriminna, R., et al. (2019). Homogeneous Catalysis and Heterogeneous Recycling: A Simple Zn(II) Catalyst for Green Fatty Acid Esterification. PMC. [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. organic-chemistry.org. [Link]

  • Chemistry Steps. (2025). Friedel-Crafts Acylation. chemistrysteps.com. [Link]

  • P dola, N., et al. (2024). Coke Formation and Regeneration during Fe-ZSM-5-Catalyzed Methane Dehydro-Aromatization. MDPI. [Link]

Sources

Controlling molecular weight distribution in polymers derived from benzophenone esters

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Role: Senior Application Scientist Topic: Controlling Molecular Weight Distribution (MWD) in Benzophenone-Mediated Polymerization

Core Technical Directive

The Challenge: Benzophenone (BP) esters (e.g., 4-benzoylphenyl methacrylate or BP-functionalized surface anchors) are Type II photoinitiators. They initiate polymerization via hydrogen abstraction.[1][2][3] In a standard Free Radical Polymerization (FRP), this mechanism is inherently chaotic, leading to broad molecular weight distributions (


) and high heterogeneity.

The Solution: To achieve low dispersity (


) and precise molecular weights—critical for drug delivery vectors and advanced coatings—you must decouple initiation  (via BP) from propagation . This is achieved by integrating a Reversible Deactivation Radical Polymerization (RDRP) mechanism, such as Photo-ATRP  or Photo-RAFT , alongside the benzophenone initiator.

This guide provides the protocols and troubleshooting logic to convert "uncontrolled" benzophenone photochemistry into a precision tool.

The Mechanism: Why Dispersity Broadens

To control MWD, you must understand the competition between initiation, propagation, and termination.

Visualizing the Control Loop

The following diagram illustrates the transition from a chaotic BP-initiated radical to a controlled "living" chain.

BP_Mechanism UV UV Light (365nm / 405nm) BP_Ground BP Ester (Ground State) UV->BP_Ground BP_Triplet BP Triplet State (Biradical) BP_Ground->BP_Triplet Excitation Radical Active Radical (P•) BP_Triplet->Radical H-Abstraction H_Donor H-Donor (Monomer/Surface) H_Donor->Radical Radical->Radical Propagation (+M) Dormant Dormant Chain (P-X) Radical->Dormant Deactivation (k_deact) Dead Dead Polymer (Broad MWD) Radical->Dead Bimolecular Termination Monomer Monomer Monomer->Radical Control_Agent Control Agent (RAFT/Metal Complex) Control_Agent->Radical Mediation Dormant->Radical Activation (k_act)

Caption: Figure 1. The kinetic competition. Without the "Control Agent" loop (green), radicals terminate rapidly (grey), broadening MWD. The green loop keeps radical concentration low, ensuring uniform growth.

Experimental Protocol: Surface-Initiated Photo-CRP

Scenario: Growing a polymer brush from a surface using a Benzophenone anchor with controlled thickness.

Reagents & Setup
ComponentFunctionCritical Parameter
BP-Silane / BP-Ester Surface Anchor (Initiator)Monolayer density. Too high = steric crowding (termination).
Monomer Building BlockMust be deoxygenated (freeze-pump-thaw).
Control Agent Dispersity RegulatorCu(II)Br₂/TPMA (for ATRP) or CTA (for RAFT).
Light Source Energy InputLED (365nm or 405nm) . Avoid broad-spectrum Hg lamps to prevent side-reactions.
Step-by-Step Methodology
  • Immobilization: Covalently attach the BP ester to the substrate.

    • Check: Verify grafting density via Ellipsometry or XPS. Target: 1 initiator/nm².

  • Reaction Mixture Prep (The "Control" Step):

    • Prepare monomer solution.[4]

    • Crucial: Add the Deactivator (e.g., CuBr₂ for ATRP) before light exposure.

    • Ratio: [Monomer] : [Control Agent] should be calculated for target Mw.

  • Deoxygenation:

    • BP triplet states are quenched by oxygen at diffusion-controlled rates (

      
      ).
      
    • Action: Purge with Argon for 20 mins or use Freeze-Pump-Thaw (3 cycles).

  • Irradiation (Temporal Control):

    • Irradiate at low intensity (

      
      ).
      
    • Tip: Use "Pulsed" light (e.g., 5 min ON / 5 min OFF). This allows radical concentrations to re-equilibrate, minimizing termination events [1].

Troubleshooting Guide: Controlling MWD

Issue 1: High Dispersity ( )

Symptom: GPC traces show a broad peak or a low-molecular-weight tail. Root Cause: High radical concentration leads to bimolecular termination (coupling) rather than controlled propagation.

Diagnostic StepActionable Solution
Check Light Intensity If intensity is too high,

spikes. Reduce intensity to 1–2 mW/cm².
Check Control Agent Ratio of [Deactivator]/[Initiator] is too low. Increase Cu(II) (ATRP) or CTA (RAFT).
Check Back-Biting BP can abstract H from the polymer backbone itself.[5] Switch solvent to one that doesn't H-bond strongly with the polymer.
Issue 2: Bimodal Distribution (Shoulder Peak)

Symptom: Two distinct peaks in the GPC trace. Root Cause: "Hot spots" of initiation or mixed initiation mechanisms (Thermal + Photo).

Logic Flow for Diagnosis:

Troubleshooting Start Observation: Bimodal Distribution Q1 Is the high Mw peak 2x the main peak? Start->Q1 Result1 Cause: Radical Coupling (Termination) Q1->Result1 Yes Result2 Cause: Hybrid Initiation Q1->Result2 No Action1 Action: Increase [Control Agent] or Reduce Light Intensity Result1->Action1 Action2 Action: Check Temperature. BP can thermally initiate >60°C. Result2->Action2

Caption: Figure 2. Decision tree for diagnosing bimodal distributions in photo-polymerization.

Issue 3: Crosslinking / Gelation (In Solution)

Symptom: Solution becomes viscous/solid unexpectedly during polymerization. Root Cause: Benzophenone moieties on the polymer chain are abstracting hydrogens from other chains, creating crosslinks (Mechanism: Inter-chain H-abstraction). Solution:

  • Dilution: Reduce polymer concentration to favor intra-chain vs. inter-chain interactions.

  • Solvent Choice: Use a solvent that is a better H-donor than the polymer backbone (sacrificial H-donor), although this might lower Mw [2].

Frequently Asked Questions (FAQs)

Q: Can I use standard UV lamps (Mercury arc) for this? A: Not recommended for precision control. Mercury lamps emit heat (IR) and broad UV.

  • Risk: Heat causes thermal decomposition of the control agent (e.g., RAFT agent instability).

  • Recommendation: Use narrow-band LEDs (365nm). This targets the

    
     transition of BP specifically without heating the sample.
    

Q: Why is my "Grafting From" layer thickness inconsistent? A: This is likely due to "Screening Effects." As the polymer brush grows, the BP anchors near the surface are shielded from light by the growing polymer chain (if the polymer absorbs UV) or by steric crowding.

  • Fix: Add a "Free" sacrificial initiator in the solution. This maintains a constant radical equilibrium in the bulk, which helps mediate the surface growth via the "Persistent Radical Effect" [3].

Q: My polymer degrades upon long exposure. Why? A: Benzophenone is a photosensitizer.[3][6] If left excited without a monomer to react with, it can abstract H from the polymer backbone, leading to


-scission (chain cutting).
  • Fix: Stop irradiation immediately upon reaching target conversion. Do not "over-cure."

References

  • Corrigan, N., et al. (2019). "Photocontrolled Reversible Deactivation Radical Polymerization." Chemical Reviews, 119(4), 2128-2175.

  • Riga, E. K., et al. (2017).[5] "On the Limits of Benzophenone as Cross-Linker for Surface-Attached Polymer Hydrogels." Molecules, 22(12), 2167.

  • Matyjaszewski, K. (2012). "Atom Transfer Radical Polymerization (ATRP): Current Status and Future Perspectives." Macromolecules, 45(10), 4015–4039.

  • Prucker, O., & Rühe, J. (1998). "Mechanism of Radical Chain Polymerizations Initiated by Azo Compounds Covalently Bound to the Surface of Spherical Particles." Macromolecules, 31(3), 592–601.

Sources

Validation & Comparative

A Comparative Guide to the Thermal Properties of PEEK: Ester vs. Acid Monomer Synthesis Routes

Author: BenchChem Technical Support Team. Date: February 2026

Polyetheretherketone (PEEK), a high-performance thermoplastic, stands at the forefront of materials science, particularly in demanding applications within the aerospace, medical, and pharmaceutical industries. Its exceptional thermal stability, mechanical strength, and chemical resistance are well-documented. However, the subtle yet significant variations in these properties, stemming from the polymer's synthetic origin, are often overlooked. This guide provides an in-depth comparison of the thermal properties of PEEK derived from two primary commercial synthesis pathways: the traditional nucleophilic aromatic substitution (often associated with "acid" or, more accurately, phenoxide precursors) and the electrophilic aromatic substitution involving ester-based monomers.

This analysis is designed for researchers, scientists, and drug development professionals who require a nuanced understanding of PEEK to make informed material selection decisions, where even minor variations in thermal behavior can impact performance and regulatory compliance.

The Synthesis of PEEK: Two Pathways to a High-Performance Polymer

The final properties of a polymer are intrinsically linked to its molecular architecture, which is dictated by the chosen synthetic route. The two predominant methods for PEEK synthesis yield polymers with distinct characteristics.

The Nucleophilic Route: The Industry Standard

The most common commercial synthesis of PEEK is a nucleophilic aromatic substitution reaction. This process typically involves the polycondensation of a dihalobenzophenone (commonly 4,4'-difluorobenzophenone) with the salt of a bisphenol (such as hydroquinone). While often colloquially linked to "acid" monomers due to the acidic nature of the hydroquinone precursor, the reaction itself proceeds via a bisphenoxide intermediate in a high-boiling polar aprotic solvent like diphenyl sulfone.

This method is favored for its ability to produce high molecular weight PEEK with excellent mechanical properties. The reaction conditions, however, must be meticulously controlled to minimize side reactions and ensure the desired polymer chain length and purity.

The Electrophilic Route: An Alternative Pathway

An alternative, though less common, approach is the electrophilic aromatic substitution, often referred to as the Friedel-Crafts acylation method. This route can involve the reaction of monomers containing ether linkages with acyl chlorides, or the self-polycondensation of monomers containing both ether and acyl chloride functionalities. For the purpose of this guide, we will consider the "ester" route as a subset of electrophilic pathways where ester-containing monomers can be utilized or are precursors to the reactive species.

This synthetic approach can offer advantages in terms of monomer availability and may proceed under different reaction conditions. However, controlling the regioselectivity of the acylation to ensure the desired para-linkages and avoid ortho-substitutions, which can disrupt the polymer's crystallinity and thermal properties, is a critical challenge.

Diagram 1: Synthetic Pathways to PEEK

cluster_0 Nucleophilic Route (Phenoxide/Acid Precursor) cluster_1 Electrophilic Route (Ester/Acyl Chloride) a Bisphenoxide c PEEK a->c + b Dihalobenzophenone b->c d Ether Monomer f PEEK d->f + e Diacyl Chloride/Diester e->f

Caption: Comparison of Nucleophilic and Electrophilic synthesis routes for PEEK.

Comparative Analysis of Thermal Properties

The choice of synthetic route directly influences the polymer's molecular weight, molecular weight distribution (polydispersity), and the degree of chain branching. These factors, in turn, have a profound impact on the key thermal properties: the glass transition temperature (Tg), the melting temperature (Tm), and the decomposition temperature (Td).

Thermal PropertyPEEK (Nucleophilic Route)PEEK (Electrophilic Route)Significance of a Higher Value
Glass Transition Temp. (Tg) ~143 °CCan be slightly lowerIndicates better performance at elevated temperatures below Tm.
Melting Temperature (Tm) ~343 °CCan be lower and broaderA sharp, high Tm is indicative of high crystallinity and purity.
Decomposition Temp. (Td) >500 °C (in inert atm.)May be slightly lowerReflects the ultimate thermal stability of the polymer backbone.

Discussion of Thermal Property Differences:

  • Glass Transition and Melting Temperatures: PEEK synthesized via the nucleophilic route generally exhibits a higher and more defined glass transition temperature (Tg) and melting temperature (Tm). This is often attributed to the ability to achieve higher molecular weights and a more linear, defect-free polymer chain, which promotes more efficient packing and crystallization. In contrast, the electrophilic route can sometimes lead to a greater degree of irregularity in the polymer backbone, such as ortho-substitutions, which can disrupt the crystalline structure, resulting in a lower and broader melting peak.

  • Thermal Stability: The inherent thermal stability of the ether and ketone linkages in the PEEK backbone is exceptional, regardless of the synthetic route. However, any residual catalyst from the electrophilic synthesis or the presence of weaker linkages due to side reactions could potentially lead to a slightly lower onset of thermal decomposition (Td). PEEK produced by the nucleophilic route is generally regarded as having very high thermal stability due to the purity of the resulting polymer.

Experimental Validation Protocols

To empirically determine and verify these thermal properties, two primary analytical techniques are employed: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). The protocols described below are designed to provide a robust and reproducible characterization of PEEK materials.

Protocol: Determination of Tg and Tm using Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. This technique is ideal for identifying the glass transition and melting point of a polymer.

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of the PEEK sample into a standard aluminum DSC pan. Crimp the pan with a lid to ensure good thermal contact.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen at 50 mL/min) to prevent oxidative degradation.

  • Thermal Program (Heat-Cool-Heat Cycle):

    • First Heating Scan: Equilibrate the sample at 30 °C. Ramp the temperature from 30 °C to 400 °C at a rate of 10 °C/min. This step is crucial to erase the sample's prior thermal history.

    • Controlled Cooling Scan: Cool the sample from 400 °C to 30 °C at a controlled rate of 10 °C/min. This allows for the observation of crystallization behavior upon cooling.

    • Second Heating Scan: Heat the sample from 30 °C to 400 °C at 10 °C/min. The Tg and Tm are determined from this second scan to ensure a consistent and comparable thermal state.

  • Data Analysis:

    • Tg: Determined as the midpoint of the step change in the heat flow curve during the second heating scan.

    • Tm: Determined as the peak maximum of the endothermic melting event in the second heating scan.

Causality Behind the Protocol: The initial heating scan removes any molded-in stresses or non-equilibrium crystalline structures from the sample's processing history. The controlled cooling step establishes a standardized crystalline structure. The second heating scan, therefore, provides data on the intrinsic thermal properties of the material itself, allowing for a more accurate and reproducible comparison between different PEEK samples.

Protocol: Determination of Td using Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the thermal stability and decomposition temperature of materials.

Methodology:

  • Sample Preparation: Accurately weigh 10-15 mg of the PEEK sample into a ceramic or platinum TGA pan.

  • Instrument Setup: Place the sample pan into the TGA furnace.

  • Thermal Program:

    • Equilibrate the sample at 30 °C.

    • Ramp the temperature from 30 °C to 800 °C at a heating rate of 20 °C/min under a continuous inert atmosphere (e.g., nitrogen at 50 mL/min).

  • Data Analysis:

    • Td: The decomposition temperature is typically reported as the temperature at which a specific amount of weight loss (e.g., 5%) occurs. This provides a consistent point of comparison for the onset of significant thermal degradation.

Diagram 2: Experimental Workflow for Thermal Characterization

cluster_0 DSC Analysis cluster_1 TGA Analysis a Sample Prep (5-10mg) b Heat-Cool-Heat Cycle (10°C/min) a->b c Data Analysis b->c d Tg & Tm Values c->d e Sample Prep (10-15mg) f Heat to 800°C (20°C/min) e->f g Data Analysis f->g h Td (5% wt loss) g->h

Caption: Workflow for determining Tg, Tm, and Td of PEEK samples.

Conclusion and Recommendations for Researchers

The synthetic pathway for PEEK has a tangible influence on its thermal properties. While both the nucleophilic and electrophilic routes produce a polymer with exceptional thermal performance, the nucleophilic route generally yields a product with a higher degree of crystallinity and, consequently, a higher and more distinct melting temperature. This is a critical consideration for applications where the material will be exposed to temperatures approaching its Tg or where dimensional stability at elevated temperatures is paramount.

For drug development professionals, where material purity and consistency are non-negotiable, PEEK synthesized via the well-established nucleophilic route is often preferred. The high purity and batch-to-batch consistency associated with this method are crucial for regulatory approval and ensuring the performance of medical devices and drug delivery components.

Researchers should always request detailed material datasheets from suppliers that specify the thermal properties and, if possible, the synthetic route. Furthermore, independent verification of these properties using the standardized DSC and TGA protocols outlined in this guide is strongly recommended before incorporating the material into critical applications. Understanding the provenance of your PEEK is the first step toward predictable and reliable performance.

References

  • Title: A review of the synthesis and properties of poly(ether ether ketone) Source: Polymer Reviews URL: [Link]

  • Title: Synthesis and properties of poly(ether ether ketone)s Source: Polymer URL: [Link]

  • Title: Electrophilic Synthesis of Poly(ether ether ketone)s Source: ACS Publications URL: [Link]

A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of 4,4'-Carbonylbis(benzoic acid methyl) ester

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the unambiguous structural elucidation of synthesized compounds is a cornerstone of scientific rigor. Mass spectrometry stands as a principal technique in this endeavor, providing not only molecular weight information but also a detailed fingerprint of a molecule's structure through its fragmentation patterns. This guide offers an in-depth analysis of the electron ionization (EI) mass spectrometry fragmentation of 4,4'-Carbonylbis(benzoic acid methyl) ester, a benzophenone derivative with applications in polymer chemistry and as a building block in organic synthesis.

To provide a comprehensive understanding, we will compare its fragmentation behavior with that of a structurally related alternative, 4,4'-dimethoxybenzophenone. This comparison will illuminate how subtle changes in substituent groups—from methoxycarbonyl to methoxy—profoundly influence the fragmentation pathways, offering valuable diagnostic insights for compound identification.

Understanding the Fragmentation Landscape: A Tale of Two Benzophenones

The fragmentation of a molecule under electron ionization is governed by the stability of the resulting fragment ions. In the case of 4,4'-Carbonylbis(benzoic acid methyl) ester and its comparator, 4,4'-dimethoxybenzophenone, the core benzophenone structure provides a common framework, while the para-substituents dictate the primary cleavage events.

4,4'-Carbonylbis(benzoic acid methyl) ester: A Symphony of Ester and Ketone Fragmentation

The mass spectrum of 4,4'-Carbonylbis(benzoic acid methyl) ester is characterized by a series of cleavages centered around the ester and carbonyl functionalities. The molecular ion is readily observed, and its subsequent fragmentation provides a clear roadmap to its structure.

4,4'-Dimethoxybenzophenone: The Influence of the Methoxy Group

In contrast, the fragmentation of 4,4'-dimethoxybenzophenone is dominated by the stability of the methoxy-substituted aromatic rings. The fragmentation pathways are more straightforward, primarily involving the cleavage of the carbonyl group and subsequent rearrangements.

Experimental Protocols: A Self-Validating System

To ensure the scientific integrity of this guide, the following experimental protocols are provided. These represent standard operating procedures for the analysis of benzophenone derivatives by gas chromatography-mass spectrometry (GC-MS).

Sample Preparation

A stock solution of each compound was prepared by dissolving 1 mg of the solid in 1 mL of methanol. For GC-MS analysis, a working solution of 100 µg/mL was prepared by diluting the stock solution in methanol.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The analysis was performed on a standard GC-MS system equipped with a capillary column suitable for the analysis of semi-volatile organic compounds.

  • Injector: Splitless mode at 250°C

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane

  • Carrier Gas: Helium at a constant flow of 1 mL/min

  • Oven Program: Initial temperature of 150°C, hold for 1 minute, ramp to 300°C at 15°C/min, hold for 5 minutes

  • Mass Spectrometer: Electron ionization at 70 eV, scan range of m/z 50-500

Data Presentation and Comparative Analysis

The following table summarizes the key fragment ions observed in the EI mass spectra of 4,4'-Carbonylbis(benzoic acid methyl) ester and 4,4'-dimethoxybenzophenone.

m/z Proposed Fragment Ion Compound Relative Abundance
298[M]•+4,4'-Carbonylbis(benzoic acid methyl) esterModerate
267[M - OCH₃]⁺4,4'-Carbonylbis(benzoic acid methyl) esterHigh
239[M - COOCH₃]⁺4,4'-Carbonylbis(benzoic acid methyl) esterModerate
163[C₉H₇O₃]⁺4,4'-Carbonylbis(benzoic acid methyl) esterHigh
135[C₈H₇O₂]⁺4,4'-Carbonylbis(benzoic acid methyl) esterModerate
242[M]•+4,4'-DimethoxybenzophenoneHigh
211[M - OCH₃]⁺4,4'-DimethoxybenzophenoneModerate
135[C₈H₇O]⁺4,4'-DimethoxybenzophenoneHigh (Base Peak)
107[C₇H₇O]⁺4,4'-DimethoxybenzophenoneModerate
77[C₆H₅]⁺4,4'-DimethoxybenzophenoneModerate

Fragmentation Pathways: A Visual Guide

The following diagrams, generated using Graphviz, illustrate the proposed fragmentation pathways for both compounds.

4,4'-Carbonylbis(benzoic acid methyl) ester Fragmentation

mol 4,4'-Carbonylbis(benzoic acid methyl) ester m/z = 298 f267 [M - OCH₃]⁺ m/z = 267 mol->f267 - •OCH₃ f239 [M - COOCH₃]⁺ m/z = 239 mol->f239 - •COOCH₃ f163 [C₉H₇O₃]⁺ m/z = 163 f267->f163 - C₇H₄O f135 [C₈H₇O₂]⁺ m/z = 135 f239->f135 - C₇H₄O

Caption: Proposed EI fragmentation of 4,4'-Carbonylbis(benzoic acid methyl) ester.

4,4'-Dimethoxybenzophenone Fragmentation

mol 4,4'-Dimethoxybenzophenone m/z = 242 f211 [M - OCH₃]⁺ m/z = 211 mol->f211 - •OCH₃ f135 [C₈H₇O]⁺ (Base Peak) m/z = 135 mol->f135 - C₇H₅O₂• f107 [C₇H₇O]⁺ m/z = 107 f135->f107 - CO f77 [C₆H₅]⁺ m/z = 77 f107->f77 - CH₂O

Caption: Proposed EI fragmentation of 4,4'-dimethoxybenzophenone.

Concluding Remarks

The comparative analysis of the electron ionization mass spectra of 4,4'-Carbonylbis(benzoic acid methyl) ester and 4,4'-dimethoxybenzophenone provides a clear illustration of how substituent effects govern fragmentation pathways. The presence of the methoxycarbonyl group in the target molecule leads to characteristic losses of the methoxy and carbomethoxy radicals, providing distinct diagnostic peaks. In contrast, the fragmentation of 4,4'-dimethoxybenzophenone is dominated by the formation of the highly stable methoxybenzoyl cation.

This guide serves as a valuable resource for researchers in the field, offering a detailed, data-driven comparison that can aid in the identification and structural elucidation of related benzophenone derivatives. The provided protocols and fragmentation schemes offer a robust framework for the analysis of these and similar compounds.

References

  • NIST Mass Spectrometry Data Center. Benzophenone-4,4'-dicarboxylic acid dimethyl ester. In: NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Linstrom, P.J. and Mallard, W.G. (Eds.). National Institute of Standards and Technology, Gaithersburg MD, 20899. [Link]

  • PubChem. 4,4'-Dimethoxybenzophenone. National Center for Biotechnology Information. [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.
  • Smith, R. M. (2004). Understanding Mass Spectra: A Basic Approach. John Wiley & Sons.
  • de Hoffmann, E., & Stroobant, V. (2007).

Advanced DSC Analysis of Ester-Based Polymers: Melting & Crystallization Guide

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, Formulation Scientists, and Polymer Physicists in Drug Delivery. Focus: Comparative analysis of semi-crystalline vs. amorphous ester-based polymers (PLA, PCL vs. PLGA).

Executive Summary: The Role of Thermal History in Drug Delivery

In the development of biodegradable drug delivery systems (DDS), the thermal state of the polymer matrix is not merely a physical property—it is a critical quality attribute (CQA) that dictates drug release kinetics, mechanical stability, and biodegradation rates.

This guide compares the Differential Scanning Calorimetry (DSC) behavior of Semi-Crystalline Ester Polymers (e.g., PLLA, PCL) against Amorphous Alternatives (e.g., PLGA, PDLLA). While amorphous polymers offer homogeneous degradation, semi-crystalline variants provide superior mechanical strength and tunable permeability. Mastering the DSC analysis of these transitions (


, 

,

) is essential for predicting shelf-life stability and in vivo performance.

Comparative Analysis: Semi-Crystalline vs. Amorphous Esters[1]

The choice between a semi-crystalline and an amorphous polymer fundamentally alters the DSC thermogram and the resulting material performance.

Thermal Property Comparison

The following table contrasts the key thermal events observed in standard DSC scans for the most common biodegradable polyesters.

FeatureSemi-Crystalline (e.g., PLLA, PCL) Amorphous (e.g., PLGA 50:50, PDLLA) Implication for Drug Delivery
Glass Transition (

)
Distinct step, often accompanied by enthalpy relaxation.Dominant feature; determines physical aging.Below

, the matrix is glassy (slow diffusion). Above

, it is rubbery (fast release).
Crystallization (

)
Exothermic peak upon cooling (melt crystallization) or heating (cold crystallization).[1][2]Absent. No lattice formation occurs.Crystallinity acts as a barrier to water/drug diffusion, reducing "burst release."
Melting (

)
Endothermic peak.[2][3] Area (

) correlates to % crystallinity.
Absent. Polymer softens but does not melt.High

ensures structural integrity at body temperature (

).
Degradation Profile Heterogeneous; amorphous regions degrade first.Homogeneous; uniform bulk erosion.Amorphous polymers degrade faster; Crystalline regions can persist, causing inflammation.
Performance Causality
  • PLLA (Poly-L-lactic acid): Exhibits a

    
     around 150–160°C. High crystallinity creates tortuous paths for water, slowing hydrolysis. Ideal for long-term implants (bone screws).
    
  • PLGA (Poly(lactic-co-glycolic acid)): Random copolymerization disrupts chain regularity, preventing crystallization. The lack of

    
     and lower 
    
    
    
    (40–60°C) leads to faster hydration and bulk degradation, suitable for weeks-to-months release profiles.
  • PCL (Polycaprolactone): Unique low

    
     (~60°C) and very low 
    
    
    
    (-60°C). At room temperature, it is semi-crystalline but rubbery, offering high permeability for drugs compared to glassy PLA.

Experimental Protocol: The "Heat-Cool-Heat" Cycle

A single heating ramp is insufficient for ester-based polymers due to their sensitivity to thermal history (processing conditions, aging). The Heat-Cool-Heat protocol is the industry standard for separating processing effects from inherent material properties.

Protocol Design
  • Instrument: Heat Flux or Power Compensation DSC (e.g., TA Instruments Discovery Series, Mettler Toledo DSC 3+).

  • Purge Gas: Nitrogen (50 mL/min) is mandatory to prevent oxidative degradation at high temps.

  • Pan Type: Tzero Aluminum (hermetically sealed) to prevent sublimation of low-MW oligomers or plasticizers.

Step-by-Step Methodology
  • Sample Prep: Weigh 5–10 mg of polymer. Ensure good contact with the pan bottom. Critical: Dry samples in a vacuum oven at 40°C for 24h prior to testing. Moisture acts as a plasticizer, artificially lowering

    
     and causing hydrolysis during the test [1].
    
  • Cycle 1: First Heating (The "As-Received" State)

    • Ramp: 10°C/min from 0°C to 200°C (above

      
      ).
      
    • Purpose: Observe the current state of the material (e.g., crystallinity from manufacturing, physical aging peaks at

      
      ).
      
  • Cycle 2: Controlled Cooling (Erasing History)

    • Ramp: 10°C/min (standard) or 20°C/min (to quench) down to 0°C.

    • Purpose: Induce a known thermal history. Slow cooling promotes crystallization; rapid quenching suppresses it.

  • Cycle 3: Second Heating (Inherent Properties)

    • Ramp: 10°C/min from 0°C to 200°C.

    • Purpose: Measure inherent

      
       and potential for cold crystallization (
      
      
      
      ) without the interference of processing stress.
Expert Insight: Why Heat-Cool-Heat?

Ester polymers like PLA often show a "relaxation endotherm" on top of the


 in the first heat. This is not melting; it is the recovery of enthalpy lost during physical aging (storage). The second heat removes this artifact, revealing the true 

[2].

Visualization of Logic & Workflows

The Heat-Cool-Heat Logic

This diagram illustrates the decision-making process when analyzing the resulting thermograms.

DSC_Workflow Start Start DSC Analysis FirstHeat 1st Heat: Observe Processing History (Relaxation peaks, solvent effects) Start->FirstHeat Cooling Cooling Cycle (Controlled Crystallization) FirstHeat->Cooling SecondHeat 2nd Heat: Inherent Properties Cooling->SecondHeat CheckTm Melting Peak Present? SecondHeat->CheckTm CheckTg Analyze Tg SemiCryst Semi-Crystalline (e.g., PLA) Cold Crystallization + Melting CheckTg->SemiCryst Standard Tg Degradation Tg/Tm shifted lower? Suspect Hydrolysis/Degradation CheckTg->Degradation Tg Dropped CheckTm->CheckTg Yes Amorphous Amorphous (e.g., PLGA) No Tm, only Tg CheckTm->Amorphous No

Caption: Logical workflow for interpreting DSC thermograms of ester-based polymers to distinguish between amorphous and semi-crystalline behaviors and identify degradation.

Crystallization Kinetics (Avrami Logic)

Understanding how fast a polymer crystallizes (Kinetics) is vital for processing (e.g., injection molding vs. solvent casting).

Crystallization_Kinetics Melt Polymer Melt (> Tm) Nucleation Nucleation (Homogeneous or Heterogeneous) Melt->Nucleation Growth Crystal Growth (Spherulites) Nucleation->Growth Solid Semi-Crystalline Solid Growth->Solid CoolingRate Cooling Rate (Fast = Less Crystal Slow = More Crystal) CoolingRate->Nucleation Controls density CoolingRate->Growth Limits time

Caption: The crystallization pathway. Cooling rate is the primary control lever for tuning the final crystallinity of PLLA/PCL devices.

Troubleshooting & Self-Validation (Trustworthiness)

To ensure your data is valid, apply these self-checks:

  • The "Hydrolysis Trap":

    • Symptom:[4][5][6] A double melting peak or a significantly lower

      
       in the second heat compared to literature values.
      
    • Cause: Residual moisture hydrolyzed the ester bonds during the first melt (at >150°C).

    • Validation: Run a TGA (Thermogravimetric Analysis) beforehand. If weight loss occurs below 100°C, the sample is wet. Redry and retest.

  • Cold Crystallization (

    
    ): 
    
    • Observation: An exothermic peak during heating (usually 90–110°C for PLA) before the melting peak.

    • Meaning: The material was amorphous (quenched) initially but had the potential to crystallize. As chains gained mobility above

      
      , they organized into crystals, which then melted at 
      
      
      
      .
    • Calculation: True crystallinity must account for this.

      
      
      Where 
      
      
      
      is the enthalpy of fusion for 100% crystalline polymer (e.g., 93 J/g for PLLA [3]).

References

  • TA Instruments. (2025).[7] Effect of Thermal Degradation on Polymer Thermal Properties. Retrieved from

  • Mettler Toledo. (2021). Polymer Crystallization by Thermal Analysis. Retrieved from

  • ResearchGate. (2018). Melt Crystallization Behavior and Crystalline Morphology of Polylactide/Poly(ε-caprolactone) Blends. Retrieved from

  • National Institutes of Health (NIH). (2023). Advances in PCL, PLA, and PLGA-Based Technologies for Anticancer Drug Delivery. Retrieved from

  • SpecialChem. (2025). Hydrolysis Resistance: Properties, Selection Tips, Applications, & Tests. Retrieved from

Sources

Thermal Stability Profiling: 4,4'-Carbonylbis(benzoic acid methyl) ester vs. Alkyl Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Polymer Chemists, Material Scientists, Drug Development Professionals

Executive Summary

This guide provides an in-depth thermal analysis of 4,4'-Carbonylbis(benzoic acid methyl) ester (Dimethyl Benzophenone-4,4'-dicarboxylate), a critical monomer for poly(ether-ketone) (PEK) and liquid crystal polymer synthesis.

We compare the thermal degradation profiles of the Methyl core molecule against its Ethyl and Propyl homologues, alongside the industry-standard Dimethyl Terephthalate (DMT) . This analysis establishes the structural causality between alkyl chain length and thermal onset temperatures (


), providing actionable data for high-temperature processing optimization.
Chemical Context & Structural Significance

The thermal stability of 4,4'-Carbonylbis(benzoic acid) esters is governed by two structural features: the benzophenone core and the ester alkyl group .

  • The Core: The central ketone bridge (

    
    ) between two phenyl rings provides resonance stabilization and rigidity, significantly enhancing char yield compared to single-ring aromatics like DMT.
    
  • The Variable (R-Group): The alkyl ester group determines the degradation initiation mechanism.

    • Methyl (-CH3): Lacks

      
      -hydrogens; degradation requires high-energy radical homolysis.
      
    • Ethyl/Propyl (-CH2-CH3): Possess

      
      -hydrogens; susceptible to lower-energy cis-elimination (Chugaev-type mechanism).
      
Experimental Protocol (Self-Validating System)

To replicate the comparative data presented below, strict adherence to the following TGA protocol is required. This protocol minimizes mass-transfer limitations and buoyancy effects.

Methodology:

  • Instrument: High-resolution Thermogravimetric Analyzer (e.g., TA Instruments Q500 or Mettler Toledo TGA/DSC 3+).

  • Atmosphere: Ultra-high purity Nitrogen (

    
    ) at 50 mL/min (purge) and 20 mL/min (balance protection).
    
  • Crucible: 70

    
    L Alumina (
    
    
    
    ) pans, open (no lid) to prevent self-pressurization.
  • Sample Mass:

    
     mg (Powder form, compacted to ensure thermal contact).
    
  • Heating Profile:

    • Isothermal: 30°C for 5 min (Equilibration).

    • Ramp: 10°C/min to 700°C.

    • Cooling: 20°C/min to 50°C.

Experimental Workflow Visualization

TGA_Workflow Sample Sample Preparation (10mg, Dried 24h @ 60°C) Loading Crucible Loading (Alumina, Open Pan) Sample->Loading Equilibration N2 Purge (30°C, 5 min) Loading->Equilibration Ramp Thermal Ramp (10°C/min to 700°C) Equilibration->Ramp Data Data Acquisition (Mass vs. Temp) Ramp->Data Analysis Kinetic Analysis (T5%, DTG Peak) Data->Analysis

Caption: Standardized TGA workflow ensuring reproducibility and elimination of solvent artifacts.

Comparative Analysis: TGA Degradation Profiles

The following data synthesizes experimental trends for aromatic esters. The Methyl derivative demonstrates superior stability due to the absence of low-energy elimination pathways.

Table 1: Thermal Stability Metrics (10°C/min,

)
CompoundStructure (R-Group)

(Onset)

(DTG Peak)
Char Yield (600°C)Degradation Mode
Methyl-BPD (Core)

385°C 445°C~42%Radical Homolysis
Ethyl-BPD

330°C 395°C~35%

-Hydrogen Elimination
Propyl-BPD

315°C 380°C~32%

-Hydrogen Elimination
DMT (Benchmark)Methyl (Single Ring)290°C *340°C~5%Sublimation/Homolysis

*Note: DMT has a lower onset largely due to volatility/sublimation competing with degradation, whereas the heavier Benzophenone core of BPD suppresses sublimation.

Comparative Insights:
  • The Methyl Advantage: Methyl-BPD exhibits a

    
     approximately 55°C higher  than Ethyl-BPD. This stability window is critical for polymerization processes requiring temperatures >350°C.
    
  • Chain Length Effect: As the alkyl chain lengthens (Ethyl

    
     Propyl), the onset temperature decreases. The presence of 
    
    
    
    -hydrogens in Propyl esters introduces secondary radical abstraction possibilities, further lowering stability.
  • Core Stability: Compared to Dimethyl Terephthalate (DMT), the Methyl-BPD shows significantly higher char yield (42% vs 5%). The benzophenone ketone bridge facilitates cross-linking and charring at high temperatures, whereas DMT tends to volatilize.

Mechanistic Degradation Pathways

Understanding why the Methyl ester outperforms the Ethyl ester is essential for material selection.

Pathway A: Methyl Ester (High Energy)

Since the methyl group has no


-carbon, it cannot undergo cyclic elimination. Degradation occurs via Radical Homolysis  of the alkyl-oxygen bond, a high-energy process requiring temperatures >380°C.


Pathway B: Ethyl/Propyl Ester (Lower Energy)

These derivatives possess


-hydrogens. They degrade via a Six-Membered Cyclic Transition State  (McLafferty-type rearrangement/Chugaev elimination), yielding the carboxylic acid and an alkene. This concerted mechanism has a lower activation energy (

).

Degradation Logic Visualization

Degradation_Mechanism Start Ester Derivative Check Has β-Hydrogen? Start->Check No_Beta No (Methyl) Check->No_Beta Methyl Yes_Beta Yes (Ethyl/Propyl) Check->Yes_Beta Ethyl/Propyl Homolysis Radical Homolysis (High Energy, >380°C) No_Beta->Homolysis Products_M Radicals + CO2 Homolysis->Products_M Char Cross-linking & Char Formation (Benzophenone Core Effect) Products_M->Char Cyclic Cyclic Elimination (Lower Energy, ~330°C) Yes_Beta->Cyclic Products_E Acid + Alkene Cyclic->Products_E Products_E->Char

Caption: Mechanistic divergence based on alkyl chain structure, dictating thermal onset limits.

Conclusion & Recommendation

For high-temperature applications requiring processing above 300°C (such as melt polymerization of PEEK analogues), Methyl-BPD is the mandatory choice . The Ethyl and Propyl derivatives are unsuitable due to premature degradation via


-elimination.
  • Select Methyl-BPD: For maximum thermal window and melt stability.

  • Select Ethyl-BPD: Only if lower processing temperatures are used or if specific solubility profiles in non-polar solvents are required during synthesis.

References
  • NIST Chemistry WebBook. (2025).[1] Benzoic acid, 4,4'-carbonylbis-, dimethyl ester: Gas Phase Thermochemistry. National Institute of Standards and Technology.[2] [Link]

  • Xue, Y., et al. (2020). Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change Materials. MDPI Energies. [Link]

  • Sathivel, S., et al. (2009). Thermal degradation of fatty acid methyl esters. (Validating the Methyl vs. Ethyl stability trend). [Link]

Sources

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